Cholesta-3,5-diene
Description
This compound has been reported in Coccinella septempunctata with data available.
non-polar dehydration product of cholesterol found in high levels in the cornea; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIRZFWJBOHHD-HKQCOZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870761 | |
| Record name | Cholesta-3,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747-90-0 | |
| Record name | Cholesta-3,5-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-3,5-diene | |
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| Record name | Cholesta-3,5-diene | |
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| Record name | Cholesta-3,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.929 | |
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Foundational & Exploratory
cholesta-3,5-diene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene is a significant derivative of cholesterol, characterized by a conjugated diene system within its steroidal B-ring. This structural modification imparts distinct chemical and physical properties, differentiating it from its precursor, cholesterol. Notably, this compound has emerged as a molecule of interest in biomedical research due to its role as an inflammatory modulator. It has been shown to activate the PI3K/Akt signaling pathway, a critical cascade in cellular processes such as cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on its biological activity and the experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a cholestane steroid that is formally derived from cholesterol by the elimination of a water molecule. Its chemical structure is defined by a tetracyclic core and a C8H17 side chain at the C-17 position. The defining feature is the presence of conjugated double bonds at the C-3 and C-5 positions of the steroid nucleus.
IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[1]
Synonyms: Δ3,5-Cholestadiene, Cholesterylene[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H44 | [3][4][5] |
| Molecular Weight | 368.64 g/mol | |
| CAS Number | 747-90-0 | |
| Melting Point | 78-80 °C | |
| Boiling Point | 433.93 °C (estimated) | |
| Appearance | Powder | |
| Solubility | Soluble in chloroform (50 mg/mL) |
Synthesis and Purification
This compound is commonly synthesized from cholesterol through a dehydration reaction. A variety of methods can be employed to achieve this transformation.
Experimental Protocol: Synthesis from Cholesterol
Method: Acid-catalyzed dehydration of cholesterol.
Materials:
-
Cholesterol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol in toluene.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Heat the reaction mixture to reflux and continue heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The water formed during the reaction is removed by azeotropic distillation with toluene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification
The crude this compound is purified by a combination of column chromatography and recrystallization.
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating the less polar this compound from any remaining polar impurities. The appropriate solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
2. Recrystallization:
-
Solvent System: A mixture of ethanol and water or acetone and hexane can be effective. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may initiate the process.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (in CDCl3): The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons in the conjugated diene system, typically in the range of 5.0-6.0 ppm. The numerous methyl and methylene protons of the steroid backbone and side chain will appear in the upfield region of the spectrum.
13C NMR (in CDCl3): The carbon NMR spectrum will show distinct signals for the sp2-hybridized carbons of the diene system in the downfield region (typically 120-145 ppm). The remaining aliphatic carbons of the steroid skeleton and the side chain will resonate in the upfield region.
Note: Specific chemical shift assignments should be confirmed by comparison with literature data or through 2D NMR experiments.
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both sp2 and sp3 hybridized carbons, as well as C=C stretching vibrations for the diene system.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.
Biological Activity and Signaling Pathways
This compound has been identified as an inflammatory modulator that can influence the behavior of immune cells. A key aspect of its biological activity is the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, and its activation by this compound has implications for its potential therapeutic applications.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets, ultimately regulating cellular processes like cell survival, growth, and proliferation.
Caption: Activation of the PI3K/Akt signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis of Akt Activation
To investigate the effect of this compound on the PI3K/Akt pathway, the phosphorylation status of Akt can be assessed by Western blotting.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-Akt and anti-total-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-Akt and total-Akt. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt activation.
Conclusion
This compound is a structurally distinct derivative of cholesterol with demonstrated biological activity as an inflammatory modulator through the activation of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, along with detailed experimental protocols. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, cell biology, and drug development who are interested in further exploring the therapeutic potential of this intriguing molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its role in health and disease.
References
Cholesta-3,5-diene Formation from Cholesterol Dehydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the formation of cholesta-3,5-diene through the acid-catalyzed dehydration of cholesterol. It covers the underlying reaction mechanism, potential experimental protocols, and analytical methods for quantification. The guide also explores the biological significance of this compound, particularly its role in activating the PI3K/Akt signaling pathway in neutrophil chemotaxis. While detailed quantitative data on reaction yields under varying conditions are not extensively available in the reviewed literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers in steroid chemistry and drug development.
Introduction
Cholesterol, an essential structural component of animal cell membranes, can undergo various chemical transformations. One such reaction is acid-catalyzed dehydration, which leads to the formation of this compound. This diene is not only a marker of cholesterol metabolism and degradation but also exhibits biological activity, including the modulation of inflammatory responses.[1] Understanding the formation of this compound is crucial for researchers studying steroid chemistry, food science, and for drug development professionals exploring its therapeutic potential.
Reaction Mechanism
The acid-catalyzed dehydration of cholesterol to this compound proceeds primarily through an E1 (unimolecular elimination) mechanism.[2] This multi-step process is initiated by the protonation of the hydroxyl group of cholesterol.
Step 1: Protonation of the Hydroxyl Group In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group at the C-3 position of cholesterol is protonated to form an alkyloxonium ion. This conversion of a poor leaving group (-OH) into a good leaving group (-OH₂⁺) is a critical first step.
Step 2: Formation of a Carbocation The alkyloxonium ion is unstable and departs as a water molecule, leading to the formation of a secondary carbocation at the C-3 position. This is the rate-determining step of the E1 reaction.
Step 3: Deprotonation and Double Bond Formation A weak base, which can be the conjugate base of the acid catalyst or another solvent molecule, abstracts a proton from an adjacent carbon. In the case of this compound formation, a proton is abstracted from the C-4 position, leading to the formation of a double bond between C-3 and C-4. This is followed by the abstraction of a proton from C-6, resulting in a more stable conjugated diene system with double bonds at C-3 and C-5. The formation of the conjugated system is the thermodynamic driving force for this specific product.
Experimental Protocols
Detailed, high-yield synthetic protocols for the preparation and purification of this compound are not extensively documented in readily available literature. However, based on related procedures and colorimetric assays, a general experimental approach can be outlined.
Reagents and Materials
-
Cholesterol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Anhydrous solvents (e.g., chloroform, hexane, ethyl acetate)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
General Synthetic Procedure (Synthesized from Literature)
-
Dissolution: Dissolve cholesterol in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cholesterol solution while stirring. The reaction is often performed in the presence of acetic anhydride.
-
Heating: Heat the reaction mixture. Based on analogous reactions, a temperature of around 80°C for a duration of 4-6 hours may be appropriate.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like hexane or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate this compound.
Quantitative Data
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield of this compound | Side Products | Reference/Notes |
| H₂SO₄ | Acetic Anhydride/Acetic Acid | Not Specified | Not Specified | Not explicitly reported; formation noted in Liebermann-Burchard reaction.[4] | Sulfonated derivatives, polyenes, aromatic steroids. | Primary focus is on colorimetric analysis, not isolation. |
| H₂SO₄ | Acetic Acid | 80 | 4 - 6 | Not explicitly reported for cholesterol; used for dehydration of cholesterol-based N-heterocycles. | Not specified. | Analogous reaction suggests these conditions are plausible. |
| Anhydrous Copper Sulfate | Liquid SO₂ | 100 | 17 | Dicholesteryl ether (54% yield), not this compound. | Cholesterylenes and resinous products at higher temperatures. | Demonstrates the formation of ether as a major side product under certain conditions. |
| HCl | Ethanol | Not Specified | Not Specified | Elimination products predominate. | 3-chloro-Δ⁵-cholestene (substitution product). | Solvent choice influences elimination vs. substitution. |
Analytical Protocols
The quantification of this compound in the presence of cholesterol requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of sterols.
Sample Preparation:
-
Extraction: Extract the lipids from the reaction mixture or sample matrix using a suitable solvent system (e.g., chloroform/methanol).
-
Saponification (Optional): If analyzing total sterols (free and esterified), perform saponification using ethanolic KOH to hydrolyze any cholesteryl esters.
-
Derivatization: To increase the volatility and thermal stability of the analytes, derivatize the hydroxyl group of any remaining cholesterol using a silylating agent (e.g., BSTFA with 1% TMCS). This compound does not require derivatization.
-
Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Conditions (General):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating cholesterol and this compound.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Program: A temperature gradient program is typically employed, starting at a lower temperature and ramping up to around 300°C to ensure elution of the sterols.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. The molecular ion of this compound (m/z 368.6) and a characteristic fragment ion of the derivatized cholesterol would be monitored.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or mass spectrometric detection is also a powerful tool for the analysis of these compounds.
Sample Preparation:
-
Extraction: Similar to GC-MS, extract the lipids from the sample.
-
Saponification (Optional): Perform saponification if necessary.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
HPLC Conditions (General):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and/or isopropanol is typically effective.
-
Detection: this compound has a conjugated diene system and can be detected by a UV detector at around 230-240 nm. Cholesterol has a weaker UV absorbance at lower wavelengths (around 205-210 nm). A diode array detector (DAD) can monitor multiple wavelengths simultaneously. LC-MS can also be employed for more sensitive and specific detection.
Biological Significance: PI3K/Akt Signaling Pathway
This compound has been identified as an inflammatory modulator that can promote neutrophil chemotaxis. This biological activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Neutrophil chemotaxis is a critical process in the innate immune response, where these leukocytes migrate towards a chemical gradient of chemoattractants at a site of inflammation or infection. The PI3K/Akt pathway is a key regulator of this process.
Upon stimulation by this compound, PI3K is activated at the leading edge of the neutrophil. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This localization leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate the actin cytoskeleton, leading to cell polarization and directed migration.
Conclusion
The formation of this compound from cholesterol via acid-catalyzed dehydration is a well-established chemical transformation, primarily following an E1 mechanism. While the reaction is conceptually straightforward, detailed and optimized synthetic protocols with high yields are not widely reported, and quantitative data is sparse. The analysis of the reaction products can be effectively achieved using GC-MS and HPLC. The biological activity of this compound as a modulator of neutrophil chemotaxis through the PI3K/Akt signaling pathway presents an interesting avenue for further research in immunology and drug development. This guide provides a foundational understanding for researchers and professionals working with cholesterol and its derivatives, highlighting the key chemical and biological aspects of this compound. Further research is warranted to establish optimized synthetic protocols and to fully elucidate the therapeutic potential of this cholesterol metabolite.
References
The In Vivo Formation of Cholesta-3,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of cholesta-3,5-diene, a cholesterol derivative implicated in various physiological and pathological processes. The document outlines the predominant non-enzymatic formation mechanisms, summarizes available quantitative data, provides detailed experimental protocols for its detection, and visualizes the key pathways involved.
Core Mechanism of this compound Formation
Current scientific evidence strongly suggests that the formation of this compound in vivo is primarily a non-enzymatic process resulting from the dehydration of cholesterol. This reaction is thought to be facilitated by acidic microenvironments within the cell and can also be influenced by conditions of oxidative stress. To date, no specific enzyme has been identified that directly catalyzes the conversion of cholesterol to this compound.
Acid-Catalyzed Dehydration
The most plausible mechanism for the in vivo formation of this compound is the acid-catalyzed dehydration of cholesterol. This reaction involves the protonation of the 3β-hydroxyl group of cholesterol, forming a good leaving group (water). The subsequent loss of water generates a carbocation intermediate at the C-3 position. A proton is then eliminated from either C-4 or C-6 to form a double bond. The formation of the conjugated 3,5-diene system is thermodynamically favored.
This process is likely to occur in cellular compartments with an acidic pH, such as lysosomes. Lysosomes are responsible for the degradation of macromolecules, including lipoproteins, and maintain a luminal pH of approximately 4.5-5.0. As cholesterol is transported through these acidic organelles, the conditions are favorable for its non-enzymatic dehydration to this compound. Pathological conditions that lead to localized decreases in pH, such as inflammation and ischemia, may also promote the formation of this diene.
Role of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, can lead to the oxidation of various lipids, including cholesterol. While specific studies demonstrating a direct pathway from cholesterol to this compound via oxidative stress are limited, it is known that oxidative processes can generate a wide array of oxysterols. It is plausible that some of these oxidized intermediates could be unstable and subsequently dehydrate to form this compound. For instance, the formation of cholesta-3,5-dien-7-one has been linked to the auto-oxidation of cholesterol[1]. This suggests that oxidative conditions could contribute to the overall pool of cholestadienes found in vivo.
Quantitative Data
Direct quantitative data for this compound in human tissues is sparse in the available literature. However, data for the related oxidized compound, cholesta-3,5-dien-7-one, provides an indication of the presence of this diene system in pathological conditions.
| Biological Matrix | Condition | Analyte | Concentration/Amount | Reference |
| Human Atherosclerotic Plaques | Atherosclerosis | Cholesta-3,5-dien-7-one | Approx. 5-10 mg per 5.81 g of plaque lipid | [1] |
| Human Erythrocyte Membranes | Alcoholism | Cholesta-3,5-dien-7-one | Detected in significant amounts in alcoholic patients, but not in controls | [2] |
Experimental Protocols
The analysis of this compound, a non-polar lipid, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Below are detailed methodologies for these key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the sensitive detection and quantification of this compound in plasma.
3.1.1. Lipid Extraction and Saponification
-
To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated cholesterol or 5α-cholestane).
-
Add 2 mL of a methanol:dichloromethane (1:1, v/v) solution to extract the total lipids. Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
To hydrolyze cholesteryl esters, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the dried lipid extract.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane to extract the non-saponifiable lipids (including this compound). Vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Collect the upper hexane layer and transfer to a clean tube. Repeat the hexane extraction twice more and pool the hexane fractions.
-
Dry the pooled hexane extracts under a stream of nitrogen.
3.1.2. Derivatization
-
To the dried lipid extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Add 50 µL of anhydrous pyridine to act as a catalyst.
-
Incubate at 60°C for 30 minutes to convert the hydroxyl groups of any remaining sterols to trimethylsilyl (TMS) ethers. This compound itself does not have a hydroxyl group and will not be derivatized, but this step is necessary for the analysis of other sterols in the sample.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
3.1.3. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion of this compound (m/z 368.3) and other characteristic fragment ions. Full scan mode (m/z 50-600) can be used for initial identification.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is suitable for the separation of this compound from cholesterol and other sterols.
3.2.1. Sample Preparation
-
Perform lipid extraction and saponification as described in the GC-MS protocol (Section 3.1.1).
-
After drying the final hexane extract, reconstitute the sample in 200 µL of the initial mobile phase (e.g., methanol or acetonitrile).
3.2.2. HPLC Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% methanol or acetonitrile. A gradient may be required for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system of this compound.
-
Injection Volume: 20 µL.
Signaling Pathway Activation
This compound has been identified as an inflammatory modulator that can activate the PI3K/Akt signaling pathway, leading to downstream cellular responses such as neutrophil chemotaxis.
The binding of this compound to a G-protein coupled chemokine receptor is proposed to activate Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both Phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B) to the plasma membrane. This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a variety of downstream effector proteins, leading to a cascade of events that culminates in specific cellular responses, such as the promotion of cell survival and migration.
References
An In-depth Technical Guide on the Biological Activity of Cholesta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene, a dehydrated derivative of cholesterol, has emerged as a molecule of interest in biomedical research, demonstrating notable biological activities. Primarily recognized as an inflammatory modulator, it plays a significant role in the wound healing process by promoting the migration of key immune and structural cells. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.
Introduction
This compound is a steroidal compound that can be formed endogenously through the auto-oxidation of cholesterol or via acid-catalyzed dehydration.[1] While often considered a biomarker for certain pathological conditions, recent studies have unveiled its active participation in cellular signaling and physiological processes. Its most prominent described role is in orchestrating cellular migration, a critical component of tissue repair and inflammatory responses.[2][3] This guide will delve into the specifics of these biological activities, presenting the available data in a structured format to facilitate further research and development.
Synthesis of this compound
The primary laboratory synthesis of this compound involves the acid-catalyzed dehydration of cholesterol. While various acids can be employed, a common method utilizes p-toluenesulfonic acid in a suitable solvent system.
Experimental Protocol: Synthesis of this compound from Cholesterol
Objective: To synthesize this compound by the dehydration of cholesterol.
Materials:
-
Cholesterol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the mixture to reflux and allow the reaction to proceed, monitoring the removal of water via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cholesterol) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Biological Activities and Mechanism of Action
This compound's primary biological activity revolves around its function as an inflammatory modulator, particularly in the context of wound healing.[2] It has been shown to promote the chemotaxis of neutrophils and the migration of fibroblasts, two critical cell types in the tissue repair process.[2]
Role in Wound Healing
Neutrophil Recruitment: this compound has been demonstrated to promote the recruitment of neutrophils to the site of injury. In a study utilizing a transgenic zebrafish model with fluorescently labeled neutrophils, topical application of this compound at a concentration of 30 μg/ml resulted in a significant, two-fold increase in neutrophil accumulation at the wound site within 6 hours post-treatment.
Fibroblast Migration: In addition to recruiting immune cells, this compound also stimulates the migration of fibroblasts, which are essential for depositing the extracellular matrix and closing the wound.
Mechanism of Action: PI3K/Akt Signaling Pathway
The pro-migratory effects of this compound are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It is proposed that this compound acts as a ligand for a G-protein coupled receptor (GPCR), likely a chemokine receptor, on the surface of neutrophils and fibroblasts. Binding of this compound to this receptor initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate cellular processes critical for cell migration, such as cytoskeletal rearrangement and cell polarity.
Figure 1. Proposed signaling pathway of this compound.
Other Potential Biological Activities
As an oxysterol, this compound may possess a broader range of biological effects, including the induction of apoptosis, modulation of sphingolipid metabolism, and regulation of platelet aggregation. However, specific studies and quantitative data on these activities for this compound are currently limited. Some derivatives of cholestadiene have shown cytotoxic effects against cancer cells, suggesting a potential avenue for future research. For instance, 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate has been shown to induce apoptosis in human small cell lung cancer cells.
Quantitative Data
Currently, there is a scarcity of publicly available quantitative data, such as IC50 values, for the biological activities of this compound. The following table summarizes the available quantitative information.
| Biological Activity | Assay System | Concentration | Result | Reference |
| Neutrophil Recruitment | Transgenic zebrafish (Tg(mpx:GFP)) tailfin wound model | 30 μg/ml | 2-fold increase in neutrophil accumulation at 6 hours post-treatment |
Experimental Protocols
Detailed experimental protocols from studies that have specifically utilized this compound are not extensively published. However, based on the described activities, the following are representative methodologies that can be adapted for studying the biological effects of this compound.
Zebrafish Wound Healing Assay
Objective: To assess the in vivo effect of this compound on neutrophil recruitment to a wound.
Experimental Workflow:
Figure 2. Zebrafish wound healing assay workflow.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the chemotactic effect of this compound on neutrophils.
Experimental Workflow:
Figure 3. Neutrophil chemotaxis assay workflow.
Fibroblast Migration Assay (Scratch Assay)
Objective: To assess the effect of this compound on fibroblast migration.
Experimental Workflow:
Figure 4. Fibroblast scratch assay workflow.
Conclusion and Future Directions
This compound is a bioactive lipid with a demonstrated role in promoting wound healing through the recruitment of neutrophils and fibroblasts via the PI3K/Akt signaling pathway. While the foundational aspects of its biological activity are beginning to be understood, significant gaps in knowledge remain. Future research should focus on:
-
Quantitative Characterization: Determining the IC50 or EC50 values for its various biological activities, including cytotoxicity against different cell lines, anti-inflammatory effects, and pro-migratory actions.
-
Receptor Identification: Elucidating the specific chemokine receptor or GPCR through which this compound initiates its signaling cascade.
-
Downstream Signaling: A more detailed investigation of the downstream effectors of Akt that are modulated by this compound.
-
Broader Biological Screening: Systematically evaluating its effects on apoptosis, cytokine expression (e.g., TNF-α, IL-6), and other potential biological activities associated with oxysterols.
-
In Vivo Efficacy: Expanding in vivo studies to validate its therapeutic potential in various models of wound healing and inflammation.
A more complete understanding of the biological activity of this compound will be instrumental in assessing its potential as a therapeutic agent and for its application in drug development.
References
Cholesta-3,5-diene: A Technical Guide to its Activation of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene, a sterol derivative found in various biological systems, has emerged as a modulator of key cellular signaling pathways. Notably, it has been identified as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and migration. This technical guide provides an in-depth overview of the mechanism by which this compound activates the PI3K/Akt pathway, supported by available quantitative data and detailed experimental protocols for key assays. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of this compound and its derivatives.
Introduction: this compound and the PI3K/Akt Pathway
This compound
This compound is a cholestane-class organic compound, a sterol derivative that is structurally related to cholesterol.[1][2] It is considered an inflammatory modulator with demonstrated biological activity in wound healing processes.[3] Research indicates that this compound can target immune cells, such as neutrophils, and promote the migration of fibroblasts, which are critical steps in tissue repair.[3] These effects are attributed to its ability to activate specific intracellular signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions. Activation of this pathway is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).
Once activated via phosphorylation at key residues (Threonine 308 and Serine 473), Akt mediates a multitude of downstream effects. These include promoting cell survival by inhibiting apoptotic proteins, stimulating cell proliferation and growth through the mTOR complex 1 (mTORC1), and regulating metabolism. Given its central role, dysregulation of the PI3K/Akt pathway is frequently implicated in diseases such as cancer and metabolic disorders.
Mechanism of Activation
This compound has been shown to enhance immune cell recruitment and extracellular matrix deposition by activating the PI3K/Akt pathway through chemokine receptor-mediated signaling. While the specific receptor has not been fully elucidated, the proposed mechanism involves this compound acting as a ligand that initiates a downstream cascade, leading to the activation of PI3K and subsequent phosphorylation of Akt. This activation promotes cellular responses critical for wound healing, such as neutrophil chemotaxis and fibroblast migration.
Quantitative Data
The primary quantitative evidence for the effect of this compound on PI3K/Akt-mediated cellular responses comes from in vivo wound healing models. The following table summarizes the key findings.
| Parameter Measured | Model System | Treatment | Concentration | Result | Reference |
| Neutrophil Recruitment | Transgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin Wounds | Topical Application of this compound | 30 µg/ml | 2-fold increase in neutrophil accumulation at the wound site by 6 hours post-treatment versus vehicle control. |
Key Experimental Protocols
The following sections provide detailed, representative methodologies for assays crucial to studying the effects of this compound on the PI3K/Akt pathway and associated cellular functions.
Western Blotting for PI3K/Akt Pathway Activation
This protocol allows for the detection of phosphorylated (activated) forms of Akt and other pathway components.
1. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., human fibroblasts) to 80-90% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1-50 µg/ml) for various time points. Include a vehicle control.
-
Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilution is typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Fibroblast Scratch Migration Assay
This assay measures the effect of this compound on the rate of fibroblast migration in vitro.
1. Cell Seeding:
-
Seed fibroblasts into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).
-
Incubate under standard cell culture conditions (37°C, 5% CO2).
2. Creating the Scratch:
-
Once cells are 90-100% confluent, use a sterile 200 µl pipette tip to make a straight scratch down the center of each well.
-
Gently wash each well twice with PBS to remove detached cells.
3. Treatment and Imaging:
-
Replace the PBS with low-serum medium containing the desired concentration of this compound or vehicle control.
-
Immediately acquire images of the scratch at defined points using a phase-contrast microscope at 10x magnification. This is the 0-hour time point.
-
Incubate the plate and acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
4. Analysis:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point for each condition.
-
Compare the migration rates between treated and control groups.
Zebrafish Larvae Neutrophil Migration Assay
This in vivo assay quantifies the chemotactic effect of this compound on neutrophils.
1. Animal Model:
-
Use transgenic zebrafish larvae that express a fluorescent protein in neutrophils, such as Tg(mpx:GFP), at 3 days post-fertilization (dpf).
2. Wounding Procedure:
-
Anesthetize larvae in tricaine solution.
-
Using a sterile micro-scalpel or needle, create a small incision in the tail fin.
3. Treatment:
-
Immediately after wounding, transfer the larvae to a fresh E3 medium containing the test compound (e.g., 30 µg/ml this compound) or a vehicle control.
4. Live Imaging:
-
Mount the larvae in a low-melting-point agarose on a glass-bottom dish.
-
Image the wound area using a fluorescence microscope.
-
Acquire images or time-lapse videos at specific time points post-wounding (e.g., 2, 4, 6, and 8 hours).
5. Quantification:
-
Count the number of fluorescent neutrophils that have migrated into a defined area around the wound site at each time point.
-
Compare the average number of neutrophils between the this compound treated group and the control group.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a bioactive sterol capable of activating the PI3K/Akt signaling pathway. This activation translates into pro-migratory effects on immune and stromal cells, highlighting its potential as a therapeutic agent for promoting wound healing.
Future research should focus on several key areas:
-
Receptor Identification: Identifying the specific chemokine or other cell surface receptor(s) that this compound interacts with to initiate PI3K/Akt signaling.
-
Dose-Response and Kinetics: A comprehensive analysis of the dose-response relationship and the kinetics of Akt phosphorylation following this compound treatment.
-
Downstream Effector Analysis: Investigating the activation status of downstream targets of Akt, such as mTOR, GSK-3β, and FOXO transcription factors, to fully map the signaling cascade.
-
In Vivo Efficacy: Expanding studies in mammalian models of wound healing to validate the therapeutic potential observed in zebrafish.
By addressing these questions, the scientific community can build a more complete understanding of this compound's mechanism of action and accelerate its potential translation into clinical applications.
References
The Natural Occurrence and Biological Significance of Cholesta-3,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a naturally occurring sterol derivative found in both the plant and animal kingdoms.[1][2] As a metabolite of cholesterol, it has garnered increasing interest within the scientific community for its diverse biological activities, including its role as an inflammatory modulator and its potential in wound healing.[3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its analysis, and its known biological signaling pathways.
Natural Occurrence of this compound
This compound has been identified in a variety of organisms, ranging from insects to marine life. While its presence is documented, quantitative data on its concentration in different tissues remains limited in publicly available literature. It is often considered a product of cholesterol auto-oxidation or dehydration.[4]
Table 1: Documented Natural Occurrence of this compound in Animals
| Class | Species | Tissue/Source | Method of Identification | Reference(s) |
| Insecta | Coccinella septempunctata (Seven-spot ladybug) | Not specified | Data available in LOTUS database | |
| Actinopterygii | Arius bilineatus (Arabian Gulf catfish) | Epidermal gel secretion | Gas Chromatography-Mass Spectrometry (GC-MS) |
Table 2: Documented Natural Occurrence of this compound in Plants
| Source | Application | Method of Analysis | Reference(s) |
| Olive Oils and Edible Fats | Used as a standard for quality analysis | High-Performance Liquid Chromatography (HPLC) |
Biosynthesis of this compound
The precise enzymatic pathway for the biosynthesis of this compound is not yet fully elucidated. It is widely regarded as a derivative of cholesterol, likely formed through dehydration. The general cholesterol biosynthesis pathway is well-established and proceeds through the mevalonate pathway, leading to the formation of lanosterol, which is then converted to cholesterol through a series of enzymatic steps. The conversion of cholesterol to this compound is believed to be a subsequent modification.
One proposed mechanism for the formation of this compound is the acid-catalyzed dehydration of cholesterol. This process involves the removal of the hydroxyl group at the C3 position and a hydrogen atom from either the C4 or C6 position, leading to the formation of a double bond. The formation of the conjugated diene system at positions 3 and 5 is a thermodynamically favorable rearrangement.
Below is a diagram illustrating the proposed formation of this compound from cholesterol.
Experimental Protocols
The analysis of this compound in biological samples typically involves extraction, separation, and detection using chromatographic and spectrometric techniques. Below are generalized protocols for the analysis of sterols, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like sterols. Derivatization is often necessary to increase the volatility of sterols.
1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)
-
Homogenize the tissue sample in a chloroform:methanol (1:2, v/v) solution.
-
Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge to separate the phases. The lower chloroform layer contains the lipids.
-
Collect the chloroform layer and dry it under a stream of nitrogen.
2. Saponification (Optional, for analysis of total sterols)
-
Resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.
-
Heat at 60-80°C for 1-2 hours to hydrolyze steryl esters.
-
Add water and extract the non-saponifiable lipids (including sterols) with hexane or diethyl ether.
-
Dry the organic extract.
3. Derivatization (Silylation)
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 60-80°C for 30-60 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Evaporate the excess reagent and redissolve the sample in a suitable solvent (e.g., hexane).
4. GC-MS Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of this compound, often with UV detection.
1. Sample Preparation and Lipid Extraction
-
Follow the same lipid extraction procedure as for GC-MS. Saponification may also be performed if desired.
2. HPLC Instrumental Parameters (Example)
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm or in the range of 230-280 nm to detect the conjugated diene system.
-
Injection Volume: 10-20 µL.
Biological Signaling Pathways
This compound has been identified as an inflammatory modulator that can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration.
The activation of the PI3K/Akt pathway by this compound is implicated in its ability to promote neutrophil chemotaxis and fibroblast migration, which are critical events in the wound healing process. The precise receptor and upstream signaling events that link this compound to PI3K activation are still under investigation.
The general mechanism of the PI3K/Akt pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, such as Akt and its upstream activator PDK1. This co-localization at the cell membrane leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a multitude of downstream substrates, leading to various cellular responses.
Conclusion
This compound is a bioactive sterol with demonstrated effects on inflammatory and wound healing processes, mediated at least in part through the PI3K/Akt signaling pathway. While its natural occurrence is established in some plant and animal species, further research is needed to quantify its levels in a broader range of biological systems and to fully elucidate its biosynthetic pathway and the specific molecular interactions that govern its signaling functions. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the distribution and biological roles of this intriguing molecule, paving the way for potential applications in drug development and therapy.
References
Cholesta-3,5-diene: A Cholesterol-Derived Diene — A Technical Guide on its Formation, Metabolism, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene, also known as Δ³,⁵-cholestadiene or cholesterilene, is a sterol derivative directly related to cholesterol. With the chemical formula C₂₇H₄₄ and a molecular weight of approximately 368.64 g/mol , it is structurally distinguished from cholesterol by the presence of a conjugated double bond system within its B-ring. While some commercial and general literature refers to this compound as a precursor to steroid hormones and bile acids, this technical guide aims to clarify its origins and metabolic significance based on current scientific evidence.[1]
The available research strongly indicates that this compound is not a canonical intermediate in the primary, well-established enzymatic pathways of steroidogenesis or bile acid synthesis. Instead, its presence in biological and chemical systems is predominantly attributed to the non-enzymatic, acid-catalyzed dehydration of cholesterol. This distinction is critical for researchers in steroid metabolism and drug development, as the detection of this compound can be a key indicator of sample handling conditions or a marker of specific chemical environments rather than a direct reflection of a biosynthetic pathway.
This guide provides an in-depth examination of the formation of this compound, contrasts this with the established enzymatic pathways for hormone and bile acid synthesis, summarizes the limited quantitative data available for related compounds, and presents detailed experimental protocols for its accurate analysis.
Formation of this compound
The primary route for the formation of this compound is the non-enzymatic dehydration of cholesterol, a reaction readily promoted by acidic conditions, heat, or auto-oxidation.[2][3][4]
Non-Enzymatic, Acid-Catalyzed Dehydration
In the presence of a strong acid, the hydroxyl group at the C-3 position of cholesterol is protonated, forming a good leaving group (water). The subsequent loss of water generates a C-3 carbocation. To stabilize this intermediate, a proton is eliminated from either C-2 or C-4. While elimination of the C-2 proton would also be possible, the rearrangement involving the C-5 double bond is favored, leading to the formation of the more stable, conjugated diene system of this compound.
This reaction is famously observed in classic colorimetric cholesterol assays, such as the Liebermann-Burchard and Salkowski tests, which utilize concentrated sulfuric acid and generate significant amounts of this compound.[5] For researchers, this highlights a critical consideration: the use of harsh acidic conditions during sample extraction or hydrolysis can artificially generate this compound from the abundant cholesterol pool, potentially leading to its misinterpretation as a native metabolite.
Enzymatic Formation
There is currently no substantial evidence supporting a direct, primary enzymatic pathway for the synthesis of this compound from cholesterol in mammalian steroidogenic or bile acid synthesis pathways. Its role as a true biological precursor in these contexts remains unproven. The term "precursor" appears to be used loosely, acknowledging that it is derived from cholesterol, which is the ultimate precursor for all steroid hormones and bile acids.
Re-evaluation of its Role in Biosynthesis
To understand why this compound is not considered a canonical precursor, it is essential to review the established biosynthetic pathways for steroid hormones and bile acids. These pathways start with cholesterol but do not involve a diene intermediate of this type.
Steroid Hormone Biosynthesis
The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone. This multi-step process occurs within the mitochondria and is the rate-limiting step in steroidogenesis. The reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) and does not produce this compound.
Bile Acid Biosynthesis
The catabolism of cholesterol into primary bile acids (cholic acid and chenodeoxycholic acid) occurs in the liver via two main routes: the classical (or neutral) pathway and the alternative (acidic) pathway.
-
Classical Pathway: Initiated by cholesterol 7α-hydroxylase (CYP7A1).
-
Acidic Pathway: Initiated by sterol 27-hydroxylase (CYP27A1).
Both pathways involve a series of hydroxylation, oxidation, and side-chain cleavage steps. Neither pathway includes this compound as an intermediate.
Quantitative Data
Direct quantitative measurements of this compound in healthy human or animal tissues are notably scarce in scientific literature. This lack of data may be due to its typically low or negligible physiological concentration and its potential to be formed as an analytical artifact.
However, a related oxidized derivative, cholesta-3,5-dien-7-one , has been detected and quantified in specific pathological conditions. Its presence suggests that while not part of a primary pathway, diene-containing sterols can be formed in vivo, possibly through oxidative stress mechanisms.
| Compound | Biological Matrix | Condition | Finding | Reference(s) |
| Cholesta-3,5-dien-7-one | Erythrocyte Membranes | Alcoholism | Detected in alcoholic subjects; not found in significant amounts in controls. Levels were observed to increase as polyunsaturated fatty acids declined. | |
| Cholesta-3,5-dien-7-one | Human Aortic Plaques | Atherosclerosis | Found in atherosclerotic plaques. Its origin (true metabolite vs. artifact from a precursor like 7-oxocholesterol) was debated. |
Note: The data above pertains to the 7-oxo derivative, not this compound itself. Researchers should exercise caution in extrapolating these findings.
Experimental Protocols: Analysis by GC-MS
Accurate detection and quantification of this compound require a robust analytical method that avoids its artificial creation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, providing both high separation efficiency and structural confirmation. A generalized protocol is outlined below, which must be optimized for specific sample matrices.
Experimental Workflow
Detailed Methodologies
Protocol 1: GC-MS Analysis of this compound from Biological Samples
-
Lipid Extraction (Modified Folch Method):
-
Homogenize the tissue sample or plasma in a chloroform:methanol mixture (2:1, v/v). Use of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent auto-oxidation.
-
Add an appropriate internal standard (e.g., epicoprostanol or deuterated cholesterol) at the beginning of the extraction to account for sample loss.
-
After vortexing and centrifugation, collect the lower organic phase containing the lipids.
-
Wash the organic phase with a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
-
Saponification (Optional, for total sterol measurement):
-
To measure both free and esterified sterols, the dried lipid extract can be saponified.
-
Re-dissolve the lipid extract in a solution of ethanolic potassium hydroxide (e.g., 1 M KOH in 95% ethanol).
-
Incubate at 60-80°C for 1-2 hours.
-
After cooling, add water and re-extract the non-saponifiable lipids (including this compound) into a nonpolar solvent like hexane or diethyl ether.
-
Dry the organic extract under nitrogen.
-
-
Derivatization (Silylation):
-
Derivatization is essential for GC analysis of sterols, which are non-volatile. Silylation replaces the active hydrogen of any hydroxyl groups with a trimethylsilyl (TMS) group.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried lipid extract.
-
Use a non-polar solvent like pyridine or acetonitrile as the reaction medium.
-
Heat the mixture at 60-100°C for 1 hour to ensure complete derivatization.
-
The resulting TMS-ethers are volatile and thermally stable for GC-MS analysis.
-
-
GC-MS Parameters:
-
The following table provides a representative set of GC-MS parameters. These should be optimized based on the specific instrument and column used.
-
| Parameter | Setting | Purpose/Comment |
| Gas Chromatograph | ||
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for non-polar steroid derivatives. |
| Carrier Gas | Helium | Constant flow rate (e.g., 1.0-1.2 mL/min). |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Injector Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Initial: 180°C, hold 1 min. Ramp: 10-20°C/min to 300°C. Final Hold: 5-10 min. | Temperature program should be optimized to separate this compound from cholesterol and other sterols. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode, 70 eV. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. |
| Monitored Ions (SIM) | Target ions specific to this compound (m/z 368 for the molecular ion) and its TMS derivative if applicable. | |
| Transfer Line Temp | 280°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard source temperature. |
Conclusion
This compound is a cholesterol-derived sterol whose primary route of formation is the non-enzymatic, acid-catalyzed dehydration of cholesterol. Contrary to some generalized statements, it is not an intermediate in the canonical biosynthetic pathways of steroid hormones or bile acids. For researchers and drug development professionals, the presence of this compound in an analytical sample should be interpreted with caution, as it may signify sample degradation or be an artifact of the experimental procedure rather than a marker of a specific metabolic pathway.
While its role as a direct biosynthetic precursor is unsupported, this compound and its derivatives have been detected in vivo under certain pathological conditions and have been noted for biological activities, such as modulating inflammatory responses. Future research may further elucidate these roles. However, for the purpose of studying steroidogenesis and bile acid metabolism, it is crucial to differentiate the established enzymatic pathways from the non-enzymatic formation of this diene. The analytical methods provided in this guide offer a framework for the accurate investigation of this compound, enabling researchers to confidently distinguish between its physiological presence and its artificial generation.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 胆甾-3,5-二烯 ≥93% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. The Liebermann-Burchard reaction: sulfonation, desaturation, and rearrangment of cholesterol in acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cholesta-3,5-diene (CAS 747-90-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene (CAS 747-90-0), a cholesterol derivative, has emerged as a significant bioactive molecule with promising applications in wound healing and inflammatory modulation. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and biological activity. Detailed experimental protocols for its synthesis, purification, and use in relevant biological assays are presented. Furthermore, this guide elucidates the molecular mechanism of action, including its role in activating the PI3K/Akt signaling pathway to promote neutrophil and fibroblast migration, crucial processes in tissue repair. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as Δ³,⁵-Cholestadiene or Cholesterilene, is a steroid lipid that is structurally related to cholesterol.[1][2] It is characterized by the presence of conjugated double bonds at the 3 and 5 positions of the cholestane ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 747-90-0 | [1][3] |
| Molecular Formula | C₂₇H₄₄ | |
| Molecular Weight | 368.64 g/mol | |
| Appearance | Powder | |
| Melting Point | 78-80 °C | |
| Solubility | Chloroform (50 mg/ml) | |
| Storage Temperature | -20°C |
Synthesis and Purification
While various methods can be employed for the synthesis of this compound, a common laboratory-scale preparation involves the acid-catalyzed dehydration of cholesterol.
Experimental Protocol: Synthesis from Cholesterol
Materials:
-
Cholesterol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
Procedure:
-
Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, continuously removing the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are pooled and concentrated to yield pure this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Data available on PubChem | |
| ¹³C NMR (CDCl₃) | Data available on PubChem | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 368. Key fragments: m/z 81, 95, 195. | |
| Infrared (IR) Spectroscopy | Data available on NIST WebBook | |
| High-Performance Liquid Chromatography (HPLC) | Purity: ≥93% |
Biological Activity and Mechanism of Action
This compound has been identified as an inflammatory modulator that plays a crucial role in accelerating wound healing. Its primary mechanism involves the recruitment of immune and structural cells to the site of injury.
Role in Wound Healing
Topical application of this compound has been shown to promote the recruitment of neutrophils to wound sites. This initial inflammatory response is a critical step in the healing cascade, as neutrophils help to clear debris and prevent infection. Subsequently, it also promotes the migration of fibroblasts, which are essential for depositing new extracellular matrix and closing the wound.
Signaling Pathway
This compound exerts its biological effects by activating chemokine receptor-mediated signaling pathways, specifically the Phosphoinositide 3-kinase (PI3K)/Akt pathway. While the exact chemokine receptor it binds to is a subject of ongoing research, the downstream effects are well-documented. Activation of the PI3K/Akt pathway is a central node in regulating cell migration, proliferation, and survival, all of which are vital for effective wound repair.
Caption: this compound signaling pathway in wound healing.
Experimental Protocols for Biological Assays
The following protocols provide a framework for investigating the biological effects of this compound.
In Vivo Wound Healing Assay (Zebrafish Model)
This protocol is adapted from a study demonstrating the pro-migratory effects of this compound on neutrophils in a live animal model.
Caption: Workflow for in vivo zebrafish wound healing assay.
Table 3: Quantitative Data from Zebrafish Wound Healing Assay
| Treatment | Neutrophil Accumulation at 6h | Reference(s) |
| Vehicle Control | Baseline | |
| This compound (30 µg/ml) | ~2-fold increase vs. vehicle |
In Vitro Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human or murine neutrophils
-
Transwell inserts (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution
-
Chemoattractant (e.g., fMLP or CXCL1 as positive control)
-
Staining solution (e.g., DAPI or Crystal Violet)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations in chemotaxis buffer.
-
Add the this compound solutions or control buffer to the lower wells of the Transwell plate.
-
Resuspend isolated neutrophils in chemotaxis buffer and add to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
Data Analysis: Quantify the number of migrated cells per field and compare the results between different concentrations of this compound and the controls.
In Vitro Fibroblast Migration Assay (Scratch Assay)
This assay assesses the ability of fibroblasts to migrate and close a "wound" in a cell monolayer.
Materials:
-
Human or murine dermal fibroblasts
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the scratch
-
Culture medium with and without serum
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Seed fibroblasts in culture plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add culture medium containing different concentrations of this compound or controls to the wells.
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure over time for each condition.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol can be used to confirm that this compound activates the PI3K/Akt signaling pathway in target cells (e.g., neutrophils or fibroblasts).
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt. An increase in this ratio indicates pathway activation.
Conclusion
This compound is a promising bioactive lipid with well-defined roles in promoting key aspects of wound healing. Its ability to stimulate neutrophil and fibroblast migration through the activation of the PI3K/Akt signaling pathway makes it an attractive candidate for further investigation in the context of drug development for chronic wounds and other inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this molecule.
References
synonyms for cholesta-3,5-diene (cholesterilene, Δ3,5-cholestadiene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cholesta-3,5-diene, a sterol derivative with significant biological activity. This document covers its nomenclature, physicochemical properties, and key experimental methodologies for its synthesis and analysis. Furthermore, it delves into its role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.
Nomenclature and Synonyms
This compound is a cholestane derivative with two double bonds at positions 3 and 5 of the steroid nucleus. It is known by several synonyms in scientific literature, which are crucial for comprehensive database searches and unambiguous identification.
Common Synonyms:
-
Cholesterilene
-
Δ3,5-Cholestadiene
-
Cholest-3,5-diene
-
3,5-Cholestadiene
-
delta-3,5-Cholestadiene
-
Cholesterylene
-
NSC 5193
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison. This data is essential for its identification, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₇H₄₄ |
| Molecular Weight | 368.64 g/mol |
| CAS Number | 747-90-0 |
| Appearance | White crystalline powder |
| Melting Point | 78-80 °C |
| Solubility | Soluble in chloroform (50 mg/ml) |
| Storage Temperature | -20°C |
| ¹H NMR Spectroscopy | Spectral data available in public databases. Key signals include those in the olefinic region corresponding to the diene system. |
| ¹³C NMR Spectroscopy | Spectral data available in public databases. Characteristic peaks for the sp² hybridized carbons of the diene are observed. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 368. A prominent fragment ion is observed at m/z 353, corresponding to the loss of a methyl group.[1] Other characteristic fragments are also observed. |
| Infrared Spectroscopy | Key absorptions include C-H stretching and bending vibrations for the steroid backbone and C=C stretching for the diene system. |
Biological Activity and Signaling Pathway
This compound has been identified as an inflammatory modulator that plays a role in wound healing. It has been shown to promote the recruitment of neutrophils to wound sites, a critical step in the inflammatory response and subsequent tissue repair. This activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration. The activation of this pathway by this compound leads to downstream events that enhance neutrophil chemotaxis and fibroblast migration, contributing to an accelerated wound healing process.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated neutrophil recruitment.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound from Cholesterol
This protocol describes the synthesis of this compound via the acid-catalyzed dehydration of cholesterol.
Materials:
-
Cholesterol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve cholesterol (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Analysis of this compound by HPLC
This protocol outlines a method for the analysis of this compound, which can be adapted from methods used for the analysis of sterols in olive oil.[2][3][4][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 234 nm (corresponding to the conjugated diene system).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve.
Procedure:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Analysis of this compound by GC-MS
This protocol provides a general procedure for the analysis of this compound by gas chromatography-mass spectrometry, a common method for sterol analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Procedure:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Inject an aliquot of the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum. Key ions to monitor include the molecular ion at m/z 368 and major fragments.
Neutrophil Chemotaxis Assay
This protocol describes an in vitro assay to evaluate the effect of this compound on neutrophil migration using a Boyden chamber.
Materials:
-
Human neutrophils isolated from fresh whole blood.
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).
-
Chemoattractant (e.g., fMLP or IL-8).
-
This compound.
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Cell staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare solutions of this compound at various concentrations in the assay medium. Pre-incubate the neutrophils with the this compound solutions (or vehicle control) for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index to quantify the effect of this compound on neutrophil migration.
Logical Workflow for Synthesis and Analysis
The following diagram outlines the logical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sterols and triterpenic dialcohols in olive oils using HPLC separation and GC analysis. Standardization of the analytical method. | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. researchgate.net [researchgate.net]
cholesta-3,5-diene molecular weight and chemical formula
An In-Depth Technical Guide to Cholesta-3,5-diene: Molecular Weight and Chemical Formula
This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The fundamental quantitative properties of this compound are summarized in the table below for straightforward reference and comparison.
| Parameter | Value |
| Chemical Formula | C27H44[1][2][3][4][5] |
| Molecular Weight | 368.64 g/mol |
| Monoisotopic Mass | 368.344301404 Da |
Experimental Protocols
The determination of the molecular weight and chemical formula of a compound like this compound is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. The provided data from various chemical databases are established reference values and do not cite specific, novel experimental protocols for their determination. High-resolution mass spectrometry would be the primary method for experimentally verifying the monoisotopic mass and, by extension, the chemical formula.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (chemical formula), and its calculated molecular weight.
Caption: Relationship between this compound, its chemical formula, and molecular weight.
References
Formation of Cholesta-3,5-diene in Foods During Thermal Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermal processing of cholesterol-containing foods can lead to a variety of chemical transformations, including the formation of cholesta-3,5-diene. This conjugated diene is a dehydration product of cholesterol and its presence in processed foods is an indicator of the thermal degradation of cholesterol. This technical guide provides an in-depth overview of the formation of this compound in various food matrices during cooking, the analytical methodologies for its quantification, and a summary of reported concentrations. The information presented is intended to support researchers, scientists, and professionals in the fields of food science, nutrition, and drug development in understanding the implications of this compound in thermally processed foods.
Introduction
Cholesterol is an essential lipid in animal-derived foods such as meat, poultry, dairy products, and eggs. During thermal processing, such as frying, baking, and grilling, cholesterol can undergo a series of chemical reactions, including oxidation and dehydration. One of the primary dehydration products is this compound. The formation of this compound is influenced by several factors, including the temperature and duration of heating, the food matrix, and the presence of other components. Understanding the pathways of this compound formation is crucial for assessing the quality and safety of processed foods.
Chemical Formation Pathway
This compound is formed from cholesterol through a dehydration reaction, which involves the removal of a water molecule. This process is typically acid-catalyzed and is favored at high temperatures. The reaction proceeds via the formation of a carbocation intermediate, followed by the elimination of a proton to form a conjugated double bond system, which is thermodynamically more stable.
Caption: Dehydration pathway of cholesterol to this compound.
Quantitative Data on this compound in Foods
| Food Matrix | Thermal Processing Method | Temperature (°C) | Duration | This compound Concentration | Reference |
| Butter | Heating | 150 | 60 min | Present, decreased with heating | [1] |
| Butter | Heating | 180 | 60 min | Present, decreased with heating | [1] |
Note: The available literature often reports the presence of this compound without specific quantification, or focuses on its decrease from an initial amount in cholesterol standards upon heating. More research is needed to establish a comprehensive database of its concentration in various cooked foods.
Experimental Protocols for Analysis
The analysis of this compound in food matrices typically involves lipid extraction, saponification to release the compound from any esterified forms, purification, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
A critical step in the accurate quantification of this compound is the sample preparation, which aims to isolate the analyte from the complex food matrix.
Caption: General workflow for the analysis of this compound in food.
4.1.1. Lipid Extraction: The total lipids are extracted from the homogenized food sample. A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) mixture.
4.1.2. Saponification: The lipid extract is saponified to hydrolyze triacylglycerols and cholesterol esters. This is typically achieved by heating the extract with an alcoholic potassium hydroxide (KOH) solution. Cold saponification (at room temperature for a longer duration) is sometimes preferred to minimize the risk of artifact formation.
4.1.3. Solid-Phase Extraction (SPE): The unsaponifiable matter, containing this compound, is then purified using SPE. A silica cartridge is commonly used to separate the non-polar this compound from more polar compounds.
4.1.4. Derivatization (Optional): While this compound is amenable to direct GC analysis, derivatization (e.g., silylation) can sometimes be performed to improve chromatographic properties, although it is not always necessary for this specific compound.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for the identification and quantification of this compound due to its high sensitivity and selectivity.
4.2.1. GC Conditions (Typical):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium is typically used as the carrier gas.
4.2.2. MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. The molecular ion (m/z 368) and other specific fragment ions are typically monitored.
Conclusion
The formation of this compound is an important indicator of cholesterol degradation in foods subjected to thermal processing. While its presence has been confirmed in various food products, there is a need for more comprehensive quantitative data across a wider range of foods and cooking conditions. The analytical methodologies, primarily based on GC-MS, are well-established for the broader class of cholesterol oxidation products and can be specifically applied to this compound. Further research in this area will provide a better understanding of the impact of food processing on cholesterol stability and will be valuable for food scientists, nutritionists, and professionals in related fields.
References
Cholesta-3,5-diene: A Non-Polar Dehydration Product of Cholesterol - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol, an essential component of mammalian cell membranes, can undergo dehydration under acidic conditions to yield the non-polar sterol, cholesta-3,5-diene. This transformation, while seemingly a simple chemical conversion, has implications in various fields, from analytical chemistry to cellular signaling. This technical guide provides an in-depth overview of this compound, focusing on its synthesis from cholesterol, its physicochemical properties, and its emerging role as a bioactive molecule. Detailed experimental protocols for its synthesis and purification are provided, alongside a summary of its quantitative data. Furthermore, this guide elucidates the signaling pathway activated by this compound, offering a visual representation of its mechanism of action.
Introduction
This compound (CAS 747-90-0) is a structural isomer of cholesta-5,7-diene, a well-known precursor to vitamin D3. Unlike its conjugated isomer, this compound is formed through the elimination of a water molecule from the C3 hydroxyl group and a hydrogen atom from either the C4 or C6 position of cholesterol, resulting in a conjugated double bond system spanning the A and B rings of the steroid nucleus. This non-polar nature makes it a significant compound in lipid chemistry and has been identified in various biological and food samples. Recent research has also highlighted its potential as an inflammatory modulator, capable of activating intracellular signaling pathways.[1]
Synthesis and Purification
The most common method for the synthesis of this compound is the acid-catalyzed dehydration of cholesterol. This reaction proceeds via a carbocation intermediate, leading to the formation of the more stable conjugated diene system.
Experimental Protocol: Acid-Catalyzed Dehydration of Cholesterol
This protocol is based on the acid-catalyzed dehydration of cholesterol using p-toluenesulfonic acid in an acetic acid medium.
Materials:
-
Cholesterol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol in glacial acetic acid. Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70°C) with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate solvent system. The disappearance of the cholesterol spot and the appearance of a new, less polar spot indicates the formation of this compound.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
2.2.1. Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as acetone or ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
2.2.2. Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane).
-
Load the sample onto the column and elute with a non-polar solvent system, such as hexane or a hexane/ethyl acetate gradient.
-
Collect the fractions and monitor by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄ | [2][3] |
| Molecular Weight | 368.64 g/mol | [4] |
| Melting Point | 78-80 °C | [3] |
| Purity (by HPLC) | ≥93% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| Mass Spectrometry (MS) | m/z: 368 (M⁺) | NIST WebBook |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretching of the diene system. | NIST WebBook |
| ¹H NMR Spectroscopy | Signals corresponding to the olefinic protons of the diene system. | PubChem |
| ¹³C NMR Spectroscopy | Signals corresponding to the sp² hybridized carbons of the diene system. | PubChem |
Biological Activity and Signaling Pathway
Recent studies have revealed that this compound is not merely an inert dehydration product but possesses biological activity as an inflammatory modulator. It has been shown to promote neutrophil chemotaxis and fibroblast migration, processes crucial for wound healing. This activity is mediated through the activation of chemokine receptor-mediated signaling pathways, specifically the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway Activation
The proposed mechanism involves the interaction of this compound with a G-protein coupled receptor (GPCR), likely a chemokine receptor, on the cell surface. This interaction initiates a cascade of intracellular events, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, leading to cellular responses such as cell survival, proliferation, and migration.
Caption: this compound signaling pathway.
Experimental Workflow and Logical Relationships
The process from cholesterol to the biological action of this compound can be visualized as a logical workflow.
Caption: Experimental workflow for this compound.
Conclusion
This compound, a non-polar dehydration product of cholesterol, is a compound of growing interest for researchers in lipid chemistry, analytical chemistry, and drug development. Its straightforward synthesis from a readily available precursor, coupled with its emerging biological activities, makes it an attractive molecule for further investigation. The detailed protocols and data presented in this guide provide a solid foundation for scientists to explore the synthesis, properties, and potential therapeutic applications of this compound. The elucidation of its role in activating the PI3K/Akt signaling pathway opens new avenues for research into its mechanism of action and its potential as a modulator of cellular processes.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Cholesta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a cholestanoid and an important biomarker in various biological and pathological processes. It is formed through the dehydration of cholesterol and can be found in various biological samples. Accurate and sensitive quantification of this compound is crucial for research in areas such as lipid metabolism, oxidative stress, and disease diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity.
These application notes provide a comprehensive protocol for the analysis of this compound by GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction and Saponification
This protocol is designed for the extraction of lipids, including this compound, from biological matrices such as plasma, serum, or tissue homogenates.
Materials:
-
Hexane, HPLC grade
-
Ethanol (95%), HPLC grade
-
Potassium hydroxide (KOH)
-
Internal Standard (IS) solution (e.g., 5α-cholestane in hexane, 10 µg/mL)
-
Deionized water
-
Nitrogen gas, high purity
-
Glass screw-cap test tubes
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Sample Aliquoting: To a glass test tube, add a known volume or weight of the sample (e.g., 100 µL of serum or 50 mg of tissue homogenate).
-
Internal Standard Addition: Add a precise volume of the internal standard solution (e.g., 50 µL of 10 µg/mL 5α-cholestane) to each sample, standard, and blank.[1]
-
Saponification: Add 2 mL of 2 M ethanolic KOH solution to each tube.[1] Cap the tubes tightly and vortex for 30 seconds.
-
Incubate the samples at 60°C for 1 hour in a water bath or heating block to hydrolyze any esterified forms of sterols.[2]
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to each tube.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the hexane layer.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[2]
-
Solvent Evaporation: Carefully transfer the upper hexane layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
GC Parameters:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 275°C[1] |
| Oven Temperature Program | Initial temperature 180°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min. |
| Transfer Line Temperature | 280°C |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
| Analyte | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) |
| This compound | 368.64 | 2880 |
| Characteristic m/z Ions for SIM Analysis of this compound |
| 368 (M+) |
| 255 |
| 213 |
| 147 |
| 145 |
Note: The selection of ions for SIM should be confirmed by analyzing a standard of this compound and selecting abundant and specific ions.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of data analysis for quantification.
References
Application Note: Quantification of Cholesta-3,5-diene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a sterol found in various biological systems that is gaining interest as a potential biomarker and an active signaling molecule. It is an inflammatory modulator that can be found in various biological matrices and has been associated with conditions such as atherosclerosis and alcoholism.[1][2][3] Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of its known biological roles and signaling pathways.
Biological Significance and Signaling Pathway
This compound acts as an inflammatory modulator, notably by promoting neutrophil chemotaxis and fibroblast migration. This activity is mediated through the activation of chemokine receptor-mediated signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This signaling cascade is crucial for immune cell recruitment and extracellular matrix deposition, highlighting the potential of this compound as a therapeutic target in wound healing and inflammatory diseases.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced neutrophil chemotaxis.
Quantitative Data Summary
Direct quantitative data for this compound in biological samples is not widely available in the literature. However, several studies have reported its detection and relative changes in abundance in various pathological conditions. The following table summarizes these qualitative findings.
| Biological Matrix | Condition | Finding | Analytical Method | Reference |
| Erythrocyte Membranes | Alcoholism | Detected and levels increased compared to control subjects. | GC-MS | [1] |
| Atherosclerotic Aortas | Atherosclerosis | Detected in atherosclerotic plaques. | Not specified | [2] |
| Brain Tissue | Atherosclerosis | Not detected. | Not specified | |
| Zebrafish Larvae (tailfin) | Wound Healing Model | Promotes neutrophil recruitment. | Not applicable |
Experimental Workflow
The general workflow for the quantification of this compound in biological samples involves sample homogenization, lipid extraction, optional derivatization, and analysis by either GC-MS or LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of neutral sterols, including this compound, in plasma and tissue homogenates.
1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
-
To 100 µL of plasma or tissue homogenate, add a known amount of an appropriate internal standard (e.g., epicoprostanol or a deuterated analog of this compound if available).
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen at 37°C.
2. Derivatization (Silylation)
-
To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for TMS-derivatized this compound (m/z 368, 353, 255) and the internal standard.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is suitable for the direct analysis of this compound without derivatization, which can be advantageous in preventing artifact formation.
1. Sample Preparation and Lipid Extraction
-
Follow the same lipid extraction procedure as described in Protocol 1 (Bligh-Dyer method).
-
After drying the organic extract, reconstitute the sample in 100 µL of methanol/chloroform (3:1, v/v) containing 10 mM ammonium acetate.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water/methanol (60:40, v/v) with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol/chloroform (3:1, v/v) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 35% B
-
2-15 min: 35% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 35% B
-
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325°C.
-
Vaporizer Temperature: 350°C.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The protonated molecule [M+H]+ of this compound is m/z 369. A characteristic transition would be m/z 369 -> 351 (loss of water).
Conclusion
The protocols detailed in this application note provide robust and sensitive methods for the quantification of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sample matrix, desired throughput, and available instrumentation. Accurate measurement of this compound will facilitate further research into its role as a biomarker and its involvement in inflammatory and metabolic diseases.
References
- 1. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Cholesta-3:5-dien-7-one in human atherosclerotic aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Cholesta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of cholesta-3,5-diene. This compound is a significant sterol derivative found in various biological and food matrices, and its accurate measurement is crucial in diverse research and development fields.[1][2][3] This document provides a comprehensive protocol for a reverse-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, instrument parameters, and data analysis. The provided method is designed to be a starting point for researchers, who may need to optimize it for their specific sample matrix and analytical requirements.
Introduction
This compound is a dehydrated derivative of cholesterol that can be formed during food processing or as a metabolic byproduct. Its presence and concentration can be indicative of the quality and history of certain food products, such as olive oils and edible fats.[1][2] In biomedical research, the analysis of this compound and other sterol derivatives is essential for understanding lipid metabolism and its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the analysis of this compound using a C18 reverse-phase column and UV detection, a common and accessible setup in most analytical laboratories.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of this compound from a lipid-rich matrix. The user should adapt this protocol based on the specific sample type.
-
Lipid Extraction (Bligh and Dyer Method Adaptation):
-
Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
-
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters are based on methods developed for similar sterol compounds and may require optimization.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Acetonitrile (90:10, v/v) |
| Alternative Gradient: See discussion below | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detector | UV/Vis Detector |
| Detection Wavelength | 205 - 212 nm |
Note on Detection Wavelength: this compound lacks a strong chromophore, making UV detection at higher wavelengths challenging. Detection at lower wavelengths, such as 205 nm, is recommended for improved sensitivity.
Alternative Mobile Phase (Gradient): For complex samples containing multiple sterols, a gradient elution may provide better separation. A potential gradient program could involve a mobile phase of methanol and water with a gradient from 85% methanol to 100% methanol over 15-20 minutes.
Data Presentation
The following table provides hypothetical quantitative data that could be obtained using this method. Researchers should generate their own data for their specific application and standards.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~ 8.5 | ~ 0.5 | ~ 1.5 |
Retention time is highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are estimates.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC detection of this compound.
Discussion
The described RP-HPLC method provides a reliable approach for the detection of this compound. The choice of a C18 column is based on its wide applicability for the separation of nonpolar compounds like sterols. The isocratic mobile phase of methanol and acetonitrile offers a simple and robust starting point for method development.
For more complex matrices or for the simultaneous analysis of multiple sterols, a gradient elution may be necessary to achieve adequate separation. A mobile phase system consisting of methanol, acetonitrile, and water can be explored.
Due to the weak UV absorbance of this compound, alternative detection methods could be considered for enhanced sensitivity. These include Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). LC-MS, in particular, would provide higher selectivity and sensitivity, which is beneficial for trace-level analysis in complex biological samples.
Conclusion
This application note provides a detailed and practical HPLC method for the detection of this compound. The protocol is intended to serve as a foundational method that can be adapted and optimized for various research and analytical needs. The successful implementation of this method will enable researchers to accurately quantify this compound in their samples, contributing to advancements in food science, drug development, and biomedical research.
References
Cholesta-3,5-diene: A Key Biomarker in Cholesterol Oxidation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a cholesterol derivative formed through the oxidation of cholesterol. Its presence and concentration in biological systems are gaining increasing attention as a potential biomarker for oxidative stress and related pathologies. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the analysis of this compound, aimed at researchers, scientists, and professionals in drug development.
This compound has been implicated in various physiological and pathological processes, including inflammation and wound healing.[1] It is known to be an inflammatory modulator that can target immune cells like neutrophils, accelerating wound healing by promoting cell migration.[1] This activity is mediated through the activation of signaling pathways such as PI3K/Akt.[1] Furthermore, elevated levels of this compound and its derivatives have been detected in various conditions, including in the erythrocyte membranes of alcoholic patients and in atherosclerotic aortas, suggesting its potential as a disease biomarker.[2][3]
Data Presentation
The following tables summarize the key quantitative findings related to this compound, providing a comparative overview for easy reference.
Table 1: Analytical Methods for this compound Detection
| Analytical Technique | Sample Matrix | Derivatization | Key Findings | Reference |
| GC-MS | Erythrocyte Membranes | Silylation | Detected in alcoholic patients, but not in significant amounts in controls. | |
| HPLC-UV | Olive Oils, Edible Fats | Benzoylation | Used as a standard for quality analysis. | |
| LC-MS | Human Plasma | Not specified | Comprehensive analysis of sterols and oxysterols. |
Table 2: Reported Observations of this compound and its Derivatives in Pathological Conditions
| Condition | Biological Sample | Observed Change | Associated Factors | Reference |
| Alcoholism | Erythrocyte Membrane | Increased levels of cholesta-3,5-dien-7-one | Decreased levels of polyunsaturated fatty acids | |
| Atherosclerosis | Human Aortas | Presence of cholesta-3,5-dien-7-one | Potential artifact of saponification | |
| Smith-Lemli-Opitz Syndrome | Plasma | Presence of cholesta-5,7,9(11)-trien-3β-ol | Radical oxidation of accumulated cholesta-5,7-dien-3β-ol | |
| Alzheimer's Disease | Plasma | Dysregulated lipidome, though specific this compound levels not detailed | Associated with disease risk genes | |
| Cardiovascular Disease | Plasma | Altered lipid profiles, specific this compound data not provided | Associated with traditional risk factors |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from biological samples.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Human Plasma
This protocol is a general guide for the analysis of sterols and can be adapted for this compound.
1. Sample Preparation: Lipid Extraction and Saponification
-
To 200 µL of plasma, add an internal standard (e.g., 5α-cholestane).
-
Add 2 mL of a 1 M ethanolic potassium hydroxide (KOH) solution.
-
Incubate the mixture at 60°C for 1 hour to saponify the lipids.
-
After cooling to room temperature, add 2 mL of water and 3 mL of hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the non-saponifiable lipids, including this compound.
-
Repeat the extraction with another 3 mL of hexane and combine the hexane extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: The mass spectrum of this compound-TMS ether should be compared with a reference spectrum from a standard library (e.g., NIST).
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound Analysis
This protocol is adapted from general methods for sterol analysis.
1. Sample Preparation: Lipid Extraction
-
Follow the lipid extraction procedure as described in Protocol 1 (steps 1.1 to 1.8), omitting the saponification step if analyzing for both free and esterified forms. For total this compound, saponification is necessary.
2. Derivatization (Optional but Recommended for UV Detection)
-
To enhance UV detection, derivatization with a UV-absorbing agent like benzoyl chloride can be performed.
-
Dissolve the dried lipid extract in 100 µL of pyridine.
-
Add 50 µL of benzoyl chloride and incubate at 60°C for 30 minutes.
-
Evaporate the reagents and reconstitute the sample in the mobile phase.
3. HPLC-UV Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: Set to the maximum absorbance of the derivatized this compound (determined by UV scan of a standard). For underivatized this compound, detection may be challenging due to its low intrinsic UV absorbance.
-
Quantification: A calibration curve should be generated using a certified standard of this compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Formation of this compound from Cholesterol.
Caption: Workflow for this compound Analysis.
Caption: this compound and PI3K/Akt Pathway.
Conclusion
The analysis of this compound holds significant promise for advancing our understanding of oxidative stress and its role in various diseases. The protocols and data presented here provide a framework for researchers to investigate this important biomarker. Standardization of analytical methods and further clinical studies are crucial to fully establish the utility of this compound in diagnostic and drug development applications. The continued exploration of its signaling pathways will likely unveil new therapeutic targets and strategies.
References
Application Notes and Protocols for the Use of Cholesta-3,5-diene as an Analytical Standard in Food Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of cholesta-3,5-diene as an analytical standard in the quantification of cholesterol oxidation products (COPs) in various food matrices. This compound is a dehydration product of cholesterol that can form during food processing, particularly at high temperatures, and serves as a useful marker for the quality analysis of edible fats and oils.[1][2]
I. Introduction
Cholesterol-containing foods are susceptible to oxidation during processing and storage, leading to the formation of cholesterol oxidation products (COPs).[3] Some of these compounds have been implicated in adverse health effects. Therefore, accurate and reliable analytical methods are essential for their quantification in food products. This compound is frequently used as an analytical standard in these analyses, particularly for HPLC and GC-MS methods, due to its structural similarity to other COPs and its distinct chromatographic behavior.[1][2] It is commercially available with a purity of ≥93% (HPLC).
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 747-90-0 | |
| Molecular Formula | C₂₇H₄₄ | |
| Molecular Weight | 368.64 g/mol | |
| Melting Point | 78-80 °C | |
| Appearance | Powder | |
| Solubility | Clear, colorless solution in chloroform at 50 mg/ml. | |
| Storage | -20°C |
II. Quantitative Data Presentation
The following table summarizes the reported concentrations of this compound in various food matrices. This data can be used as a reference for expected concentration ranges.
| Food Matrix | Processing | Concentration | Analytical Method | Reference |
| Butter (thermally processed) | Heating | 0.009 mg/g | GC-MS | |
| Unheated free cholesterol | - | 105.3 mg/g | GC-MS | |
| Unheated cholesteryl palmitate | - | 116.4 mg/g | GC-MS | |
| Partly refined olive oil | Refining | 0.63 mg/kg | HPLC-UV | |
| Virgin olive oils (6 samples) | Cold pressing | Not detected | HPLC-UV |
III. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC-UV) Method for Edible Oils
This protocol is adapted from a validated method for the analysis of 3,5-stigmastadienes in olive oil using this compound as an internal standard.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a 1:1 (v/v) mixture of acetonitrile and methyl tert-butyl ether.
-
Perform serial dilutions to create a calibration curve ranging from approximately 1 pg to 10,000 pg on-column.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Use a silica SPE cartridge (e.g., Agilent Bond Elut SI, 5 g, 20 mL).
-
Follow the sample preparation guidelines outlined in EN ISO 15788-3:2004 (D) for the extraction of the oil sample, incorporating the this compound internal standard.
3. HPLC-UV Instrumental Parameters:
| Parameter | Setting |
| Column | Agilent LiChrospher C18, 4 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/methyl tert-butyl ether (70:30, v/v) |
| Flow Rate | 1 mL/min |
| Run Time | Isocratic, 30 minutes (can be shortened to 5 minutes with a shorter, sub-2 µm column) |
| Injection Volume | 10-50 µL |
| Column Temperature | Room Temperature |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 235 nm |
4. Method Validation Data:
-
Linearity: Excellent linearity was observed from 1.52 pg to 10,000 pg, with a correlation factor of 0.99998.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): In the low µg/kg range for the oil sample.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Processed Foods
This protocol is a representative method compiled from various sources for the analysis of COPs, including this compound, in food matrices like processed meat and dairy products.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane or chloroform.
-
Create working standards by diluting the stock solution to cover the expected concentration range in the samples.
2. Sample Preparation:
-
Lipid Extraction: Extract lipids from the food sample using a modified Folch procedure or other suitable solvent extraction methods.
-
Saponification (Cold): To hydrolyze esterified sterols, add 1 M ethanolic KOH to the lipid extract and incubate at room temperature for 18-24 hours. Cold saponification is often preferred to minimize artifact formation.
-
Extraction of Unsaponifiables: After saponification, add water and extract the unsaponifiable fraction (containing this compound and other sterols) with a non-polar solvent like n-hexane or diethyl ether.
-
Solid-Phase Extraction (SPE) Cleanup: Use a silica or aminopropyl SPE cartridge to remove interferences. Elute the sterol fraction with a solvent mixture such as hexane:diethyl ether.
3. Derivatization (Silylation):
-
Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and an anhydrous solvent (e.g., pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of any hydroxylated COPs. While this compound does not have a hydroxyl group to be derivatized, this step is crucial for the simultaneous analysis of other COPs that do.
4. GC-MS Instrumental Parameters (Typical):
| Parameter | Setting |
| Column | DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp: 150-180°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-15 min |
| MS Transfer Line Temp | 280-300 °C |
| Ion Source Temperature | 200-230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | m/z 368 (molecular ion), 255, 213 (characteristic fragment ions) |
IV. Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Formation of this compound from cholesterol during food processing.
References
Application Note: Extraction of Cholesta-3,5-diene from Tissue Samples for Research and Drug Development
Introduction
Cholesta-3,5-diene is a sterol and a derivative of cholesterol that is found in various biological tissues. It is involved in a range of physiological and pathological processes, making it a molecule of interest for researchers in fields such as biochemistry, cell biology, and drug development. Accurate and efficient extraction of this compound from tissue samples is crucial for its quantification and further downstream analysis, which can provide insights into disease mechanisms and potential therapeutic targets. This application note provides a detailed protocol for the extraction of this compound from tissue samples, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Occurrence of this compound and its Derivatives in Tissues
Quantitative data for this compound across a wide range of tissues is not extensively documented in the literature. However, its presence, or that of its oxidized derivative cholesta-3,5-dien-7-one, has been reported in several studies. The following table summarizes available data to provide a qualitative and semi-quantitative overview.
| Tissue/Sample Type | Species | Compound Detected | Reported Concentration/Presence | Reference |
| Atherosclerotic Aortas | Human | Cholesta-3,5-dien-7-one | Detected | [1][2] |
| Erythrocyte Membranes | Human (in alcoholic patients) | Cholesta-3,5-dien-7-one | Increased levels compared to controls | [3] |
| Liver | Rat (cholesterol-fed) | Cholesta-3,5-dien-7-one | ~0.6 mg per rat | [1] |
| Liver | Rat (normal diet) | Cholesta-3,5-dien-7-one | <0.06 mg per rat | [1] |
| Liver | Ox, Horse | Cholesta-3,5-dien-7-one | Detected | |
| Testes | Pig | Cholesta-3,5-dien-7-one | Detected | |
| Spleen | Pig | Cholesta-3,5-dien-7-one | Detected | |
| Brain | Human (atherosclerotic subjects) | Cholesta-3,5-dien-7-one | Not detected |
Note: The data presented are for cholesta-3,5-dien-7-one, a closely related derivative. The presence of this compound suggests the potential presence of its precursor, this compound, or that this compound may be prone to oxidation during extraction and analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
Experimental Protocol: Extraction of this compound from Liver Tissue
This protocol is a comprehensive method for the extraction of this compound from liver tissue, followed by a purification step.
Materials and Reagents:
-
Liver tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Deionized water
-
Sodium chloride (NaCl) solution (0.9%)
-
Nitrogen gas
-
Solid-phase extraction (SPE) silica cartridges
-
Hexane
-
Iso-propanol
-
Toluene
-
Glass homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Solvent evaporator (e.g., rotary evaporator or nitrogen stream evaporator)
-
Vortex mixer
Procedure:
Part 1: Tissue Homogenization and Lipid Extraction (Modified Bligh-Dyer Method)
-
Tissue Preparation: Weigh approximately 100-200 mg of frozen liver tissue. Thaw on ice and wash with ice-cold PBS to remove any blood.
-
Homogenization: Place the tissue in a glass homogenizer with 1.0 mL of ice-cold PBS. Homogenize thoroughly on ice until no large tissue fragments are visible.
-
Initial Solvent Addition: Transfer the homogenate to a glass centrifuge tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.
-
Phase Separation Induction: Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: After centrifugation, two distinct layers will be visible. The lower layer is the organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the intermediate protein layer.
-
Re-extraction (Optional but Recommended): To maximize the recovery of lipids, add another 2 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C. Ensure the sample is completely dry.
Part 2: Solid-Phase Extraction (SPE) for Sterol Fraction Purification
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out completely.
-
Sample Loading: Re-dissolve the dried lipid extract from Part 1 in 1 mL of toluene. Load the re-dissolved sample onto the conditioned SPE cartridge.
-
Washing (Elution of Non-polar Lipids): Wash the cartridge with 5 mL of hexane to elute very non-polar compounds such as cholesteryl esters. Discard this eluate.
-
Elution of Sterol Fraction: Elute the sterol fraction, including this compound, by passing 10 mL of 10% iso-propanol in hexane through the cartridge. Collect this eluate in a clean glass tube.
-
Final Evaporation and Reconstitution: Evaporate the solvent from the collected sterol fraction under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., hexane, acetonitrile, or a mobile phase compatible with the analytical method) to a known volume (e.g., 100-200 µL) for subsequent analysis.
Downstream Analysis:
The extracted and purified this compound is now ready for quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the recommended techniques for sensitive and specific quantification. For GC-MS analysis, derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the sterol.
Safety Precautions:
-
Perform all steps involving organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle chloroform with extreme care as it is a hazardous substance.
References
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. Cholesta-3:5-dien-7-one in human atherosclerotic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Gas Chromatography Analysis of Cholesta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a sterol found in various biological and food samples. It is often formed through the dehydration of cholesterol during sample processing or as a result of certain physiological or pathological conditions. Its analysis is crucial for understanding cholesterol metabolism, assessing the quality of food products, and in toxicological studies. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of sterols. However, due to the low volatility of many sterols, a derivatization step is often necessary to improve their chromatographic behavior. This application note provides a detailed protocol for the analysis of this compound, typically as part of a broader sterol analysis, using silylation for the derivatization of hydroxylated sterols.
While this compound itself lacks a hydroxyl group and therefore does not undergo silylation, it is often analyzed concurrently with other sterols that do require derivatization. This protocol outlines a comprehensive workflow for the preparation and analysis of a sample containing a mixture of sterols, including this compound.
Analytical Workflow
The overall workflow for the analysis of this compound and other sterols by GC-MS involves sample preparation (including lipid extraction and saponification), derivatization of the sterol fraction, and subsequent instrumental analysis.
Caption: Workflow for the GC-MS analysis of this compound and other sterols.
Experimental Protocols
Sample Preparation: Lipid Extraction and Saponification
This protocol is designed for the extraction of total lipids from a biological matrix (e.g., plasma, tissue homogenate) or a food sample. Saponification is an optional step to hydrolyze sterol esters to their free sterol form.
Materials:
-
Hexane/Isopropanol (3:2, v/v)
-
Internal Standard (e.g., 5α-cholestane or epicoprostanol)
-
1 M Ethanolic Potassium Hydroxide (KOH)
-
Deionized Water
-
n-Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Homogenization: Homogenize the sample as required. For liquid samples like plasma, use a defined volume (e.g., 100 µL). For tissue or food samples, use a known weight.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Lipid Extraction:
-
Add 3 mL of hexane/isopropanol (3:2, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Allow the mixture to stand at room temperature for 10-15 minutes.
-
Add 2 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the lipids to a clean glass tube.
-
Repeat the extraction of the lower aqueous phase with another 2 mL of n-hexane.
-
Combine the hexane extracts.
-
-
Saponification (Optional):
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 1 M ethanolic KOH.
-
Incubate at 60°C for 1 hour in a water bath.
-
Cool the sample to room temperature.
-
Add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction and combine the hexane layers.
-
-
Drying and Evaporation:
-
Pass the final hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Silylation
This step converts polar hydroxyl groups on sterols to non-polar trimethylsilyl (TMS) ethers, increasing their volatility for GC analysis.[1] As previously mentioned, this compound will not be derivatized but will be present in the final sample for injection.
Materials:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Ensure the dried lipid extract from the previous step is completely free of moisture.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization of hydroxylated sterols.[2]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Caption: Silylation derivatization of sterols for GC analysis.
GC-MS Parameters and Quantitative Data
The following tables provide typical GC-MS parameters for the analysis of sterols and representative quantitative data for related compounds.
Table 1: Typical GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial temp 180°C, hold for 2 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 (for qualitative analysis) |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for quantification |
Table 2: Representative Quantitative Data for Sterol Analysis by GC-MS
The following data for cholesterol precursors and oxysterols are indicative of the performance that can be expected from a validated GC-MS method for sterol analysis.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Desmosterol | 10.2 | 0.01 | 0.03 |
| Lathosterol | 10.5 | 0.02 | 0.05 |
| Lanosterol | 12.1 | 0.03 | 0.10 |
| 7α-Hydroxycholesterol | 9.8 | 0.01 | 0.03 |
| 7β-Hydroxycholesterol | 10.6 | 0.01 | 0.03 |
| 7-Ketocholesterol | 11.5 | 0.02 | 0.06 |
| This compound (est.) | ~9.5 | N/A | N/A |
Data Analysis and Interpretation
For quantification, it is recommended to use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The choice of ions to monitor will depend on the mass spectrum of the compound of interest. For this compound (molecular weight 368.6 g/mol ), characteristic ions in its EI mass spectrum should be selected for monitoring. A calibration curve should be prepared using standards of known concentrations to quantify the amount of this compound and other sterols in the samples. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.
Conclusion
This application note provides a comprehensive guide for the derivatization and analysis of this compound by GC-MS, in the context of a broader sterol analysis. The silylation protocol is effective for improving the chromatographic properties of hydroxylated sterols, allowing for their simultaneous analysis with non-derivatized compounds like this compound. The provided experimental details and typical performance data will aid researchers in developing and validating their own methods for the accurate quantification of these important analytes.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Cholesta-3,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesta-3,5-diene is a significant steroidal hydrocarbon, recognized for its role as an inflammatory modulator and its presence as a dehydration product of cholesterol.[1][2][3][4][5] Accurate identification and quantification of this compound are crucial in various research fields, including lipidomics, drug development, and clinical diagnostics. This document provides detailed application notes on the mass spectrometry fragmentation pattern of this compound, primarily under electron ionization (EI), and outlines a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Information
| Property | Value | Source |
| Chemical Name | This compound | NIST WebBook |
| Synonyms | Δ3,5-Cholestadiene, Cholesterylene | Sigma-Aldrich, NIST WebBook |
| Molecular Formula | C₂₇H₄₄ | NIST WebBook |
| Molecular Weight | 368.64 g/mol | NIST WebBook |
| CAS Number | 747-90-0 | NIST WebBook |
Mass Spectrometry Fragmentation Pattern
Electron ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern that is instrumental for its identification. The molecular ion (M⁺˙) is typically observed with high abundance, confirming the molecular weight of the compound. Subsequent fragmentation primarily involves rearrangements and cleavages within the steroidal ring system and the aliphatic side chain.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the EI mass spectrum of this compound, with their relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 368 | 99.99 | [M]⁺˙ (Molecular Ion) |
| 255 | Moderate | [M - C₈H₁₇]⁺ (Loss of side chain) |
| 147 | 82.50 | Retro-Diels-Alder fragmentation product |
| 145 | 66.30 | Further fragmentation product |
| 81 | 85.60 | Fragment from the steroidal ring system |
| 43 | 78.10 | Isopropyl cation or related fragment |
Data sourced from PubChem CID 92835 and NIST WebBook.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through several key pathways. The conjugated diene system in rings A and B influences the initial ionization and subsequent fragmentation. A significant fragmentation route is the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic systems containing a double bond.
Caption: Proposed Electron Ionization Fragmentation Pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a general methodology for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound standard (≥93% purity)
-
Solvent: Chloroform or Hexane (HPLC grade)
-
Internal Standard (e.g., 5α-cholestane)
-
Sample vials with PTFE-lined caps
Instrumentation
-
Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Perform serial dilutions to create calibration standards at desired concentrations.
-
Internal Standard: Prepare a stock solution of the internal standard (e.g., 1 mg/mL).
-
Sample Fortification: Spike samples and calibration standards with the internal standard to a final concentration of, for example, 10 µg/mL.
-
Biological Samples: For biological matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by saponification and derivatization might be necessary to remove interfering lipids and cholesterol.
GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 150 °C for 1 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Analysis
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which can be confirmed by running a pure standard.
-
Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library or the data provided in this document).
-
For quantification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
Caption: Workflow for the GC-MS analysis of this compound.
Biological Context and Signaling
This compound has been identified as an inflammatory modulator that can accelerate wound healing. It promotes the chemotaxis of neutrophils and the migration of fibroblasts by activating chemokine receptor-mediated signaling pathways, such as the PI3K/Akt pathway.
Caption: Signaling pathway of this compound in promoting wound healing.
Conclusion
The characteristic fragmentation pattern of this compound, particularly its abundant molecular ion and key fragment ions at m/z 255, 147, 145, and 81, allows for its confident identification using EI-MS. The provided GC-MS protocol offers a robust starting point for the routine analysis of this compound in various matrices. Understanding its mass spectrometric behavior is essential for researchers in fields ranging from analytical chemistry to pharmacology.
References
Protocol for Topical Application of Cholesta-3,5-diene in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cholesta-3,5-diene is a cholesterol metabolite that has demonstrated significant potential as a therapeutic agent in wound healing.[1][2] As an inflammatory modulator, it accelerates tissue repair by promoting the recruitment of key immune and structural cells to the wound site. Specifically, this compound enhances neutrophil chemotaxis and fibroblast migration, critical processes in the inflammatory and proliferative phases of wound healing.[1] Its mechanism of action involves the activation of chemokine receptor-mediated signaling pathways, including the PI3K/Akt pathway, which leads to enhanced immune cell infiltration and extracellular matrix deposition.[1]
These protocols provide detailed methodologies for evaluating the efficacy of topically applied this compound in established preclinical wound healing models. The described in vivo rat excisional wound model allows for the assessment of macroscopic and microscopic healing parameters, while the ex vivo fibroblast migration assay and the in vivo zebrafish tailfin injury model offer specific insights into the cellular mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the effect of this compound on wound healing parameters.
Table 1: Effect of this compound on Neutrophil Recruitment in Zebrafish Tailfin Injury Model
| Treatment Group | Mean Neutrophil Count at Wound Site (6 hours post-injury) | Fold Change vs. Vehicle Control | Statistical Significance (p-value) |
| Vehicle Control | 15 ± 3 | 1.0 | - |
| This compound (30 µg/ml) | 30 ± 5 | 2.0 | < 0.05 |
Data extracted and synthesized from Al-Hassan JM, et al. (2020).[1]
Table 2: Effect of this compound on Human Dermal Fibroblast Migration (ex vivo)
| Treatment Group | Mean Fibroblast Migration into Scratch Gap (24 hours) | Percentage Increase vs. Vehicle Control | Statistical Significance (p-value) |
| Vehicle Control | Baseline | - | - |
| This compound | Increased migration | Data not quantified in original study | Not applicable |
Qualitative observations of enhanced migration are reported in Al-Hassan JM, et al. (2020).
Experimental Protocols
Preparation of Topical this compound Formulation
This protocol describes the preparation of a liposomal formulation suitable for the topical application of the lipophilic compound this compound. Liposomes are chosen as a vehicle to enhance skin penetration and bioavailability.
Materials:
-
This compound powder
-
Soybean phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in chloroform to a concentration of 10 mg/ml.
-
Lipid Film Formation:
-
In a round-bottom flask, combine soybean phosphatidylcholine and cholesterol in a 2:1 molar ratio.
-
Add the this compound stock solution to the lipid mixture to achieve the desired final concentration in the formulation (e.g., 1 mg/ml).
-
The total lipid concentration should be approximately 10-20 mg/ml.
-
Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask at room temperature for 1-2 hours. The volume of PBS should be calculated to achieve the desired final concentration of this compound.
-
-
Sonication:
-
To reduce the size of the multilamellar vesicles and create small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.
-
-
Sterilization:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
-
Storage: Store the sterile liposomal formulation at 4°C for up to one week.
In Vivo Rat Excisional Wound Healing Model
This protocol details the creation of full-thickness excisional wounds in a rat model and the subsequent topical application of this compound.
Materials:
-
Sprague-Dawley rats (female, 8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
4 mm or 6 mm biopsy punch
-
Sterile surgical instruments (scissors, forceps)
-
Topical this compound formulation (prepared as in Protocol 1)
-
Vehicle control (liposomal formulation without this compound)
-
Occlusive dressing (e.g., Tegaderm™)
-
Digital caliper
-
Tissue collection supplies (scalpel, formalin, etc.)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the dorsal thoracic region of the rat.
-
Disinfect the shaved area with 70% ethanol followed by povidone-iodine.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each rat, on either side of the midline, using a sterile biopsy punch.
-
-
Topical Application:
-
Immediately after wound creation (Day 0), apply a predetermined volume (e.g., 50-100 µl) of the topical this compound formulation to one wound and an equal volume of the vehicle control to the contralateral wound.
-
Cover each wound with an occlusive dressing.
-
-
Post-operative Care and Treatment:
-
House the rats individually to prevent them from disturbing the dressings.
-
Re-apply the topical treatments daily or as required by the study design.
-
-
Wound Closure Assessment:
-
At predetermined time points (e.g., days 3, 7, 10, and 14), remove the dressings and photograph the wounds with a digital camera including a ruler for scale.
-
Measure the wound area using a digital caliper or image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area on Day 0.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the rats and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
Quantify histological parameters using a standardized scoring system.
-
Ex Vivo Fibroblast Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (primary culture or cell line)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
Sterile 200 µl pipette tips
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (DMSO)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into 24-well plates and culture until they form a confluent monolayer.
-
Scratch Creation:
-
Create a sterile "scratch" or cell-free gap in the confluent monolayer using a sterile 200 µl pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh, low-serum (e.g., 1% FBS) medium containing either this compound at the desired concentration or the vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment (0 hours), capture images of the scratch at predefined locations in each well using an inverted microscope.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image using image analysis software.
-
Calculate the rate of cell migration by determining the change in the width of the scratch over time.
-
Compare the migration rates between the this compound-treated and vehicle control groups.
-
In Vivo Zebrafish Tailfin Injury Model for Neutrophil Recruitment
This model provides a rapid and visually tractable method to assess the effect of this compound on neutrophil migration to a site of injury.
Materials:
-
Transgenic zebrafish larvae expressing GFP in neutrophils (e.g., Tg(mpx:GFP)) at 3 days post-fertilization (dpf)
-
E3 medium (zebrafish embryo medium)
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Microscope slides with a depression or a petri dish with solidified agarose for mounting
-
Sterile scalpel blade or needle
-
This compound stock solution
-
Vehicle control
-
Fluorescence microscope
Procedure:
-
Larvae Preparation:
-
Collect 3 dpf Tg(mpx:GFP) larvae and distribute them into a 24-well plate.
-
-
Treatment:
-
Add this compound to the E3 medium in the wells to a final concentration of 30 µg/ml.
-
Add the vehicle control to a separate set of wells.
-
Incubate the larvae in the treatment solutions for a specified period (e.g., 1 hour) before injury.
-
-
Tailfin Transection:
-
Anesthetize a larva by placing it in E3 medium containing tricaine.
-
Mount the anesthetized larva on a microscope slide or in an agarose-coated petri dish.
-
Using a sterile scalpel blade or needle, carefully transect the caudal fin of the larva.
-
-
Post-Injury Incubation and Imaging:
-
Return the injured larva to its respective well containing the treatment or vehicle control.
-
At a predetermined time point post-injury (e.g., 6 hours), anesthetize the larva again.
-
Mount the larva and visualize the wound site using a fluorescence microscope.
-
-
Quantification of Neutrophil Recruitment:
-
Count the number of GFP-positive neutrophils that have migrated to the wound site.
-
Compare the number of recruited neutrophils between the this compound-treated and vehicle control groups.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in wound healing models.
Caption: Proposed signaling pathway for this compound-mediated wound healing.
References
Application Notes and Protocols for the Detection of Cholesta-3,5-diene in Erythrocyte Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesta-3,5-diene is a dehydrated derivative of cholesterol that can be formed endogenously. Its presence and concentration in biological membranes, such as those of erythrocytes, may serve as a potential biomarker for various physiological and pathological states, including oxidative stress and certain metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for the detection and potential quantification of this compound in human erythrocyte membranes.
Application Notes
The detection of this compound in erythrocyte membranes holds potential significance in several areas of research and drug development:
-
Biomarker of Oxidative Stress: Erythrocytes are particularly susceptible to oxidative damage. The formation of this compound can be a consequence of cholesterol oxidation, making it a potential biomarker for systemic oxidative stress.
-
Indicator of Disease States: Elevated levels of related compounds, such as cholesta-3,5-dien-7-one, have been detected in the erythrocyte membranes of individuals with alcoholism, suggesting a possible link between this compound metabolism and certain disease conditions[1].
-
Drug Development: Understanding the impact of xenobiotics on membrane composition is crucial. Monitoring this compound levels could be a tool to assess drug-induced oxidative stress or alterations in lipid metabolism.
-
Inflammatory Response: this compound has been identified as an inflammatory modulator that can activate the PI3K/Akt signaling pathway. Its presence in erythrocyte membranes might have implications for inflammatory processes.
Data Presentation
Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations of this compound in human erythrocyte membranes in either healthy or diseased states. However, a related compound, cholesta-3,5-dien-7-one, has been qualitatively assessed in the erythrocyte membranes of alcoholic patients compared to control subjects.
| Compound | Subject Group | Finding in Erythrocyte Membranes | Analytical Method | Reference |
| Cholesta-3,5-dien-7-one | Alcoholic Patients | Detected | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Cholesta-3,5-dien-7-one | Control Subjects | Not detected in significant amounts | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| This compound | Not specified | No quantitative data available in the reviewed literature | - | - |
Experimental Protocols
The following protocols are a synthesis of established methods for the analysis of neutral sterols in erythrocyte membranes and are adapted for the specific detection of this compound.
Protocol 1: Isolation of Erythrocyte Membranes (Ghost Preparation)
This protocol describes the preparation of erythrocyte ghosts, which are erythrocyte membranes devoid of their cytoplasmic content.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
5 mM Sodium phosphate buffer (pH 8.0), ice-cold (hypotonic lysis buffer)
-
Refrigerated centrifuge
Procedure:
-
Centrifuge whole blood at 1,000 x g for 15 minutes at 4°C to pellet the erythrocytes.
-
Aspirate and discard the plasma and buffy coat (the layer of white blood cells and platelets).
-
Resuspend the erythrocyte pellet in 5 volumes of ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C. Repeat this washing step two more times.
-
After the final wash, lyse the erythrocytes by resuspending the pellet in 40 volumes of ice-cold 5 mM sodium phosphate buffer (pH 8.0).
-
Incubate on ice for 20 minutes with occasional mixing to ensure complete lysis.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).
-
Carefully decant the supernatant (hemolysate).
-
Wash the erythrocyte ghost pellet by resuspending in ice-cold 5 mM sodium phosphate buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C. Repeat this washing step until the supernatant is clear and colorless, indicating the removal of residual hemoglobin.
-
After the final wash, store the erythrocyte ghost pellet at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction from Erythrocyte Membranes
This protocol details the extraction of total lipids from the prepared erythrocyte ghosts using a modified Folch method.
Materials:
-
Erythrocyte ghost pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
Procedure:
-
Thaw the erythrocyte ghost pellet on ice.
-
To the pellet, add a 20-fold volume (relative to the pellet volume) of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of the membranes.
-
Incubate at room temperature for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract to completeness under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until derivatization and analysis.
Protocol 3: Derivatization and GC-MS Analysis of this compound
This protocol describes the derivatization of the lipid extract and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of this compound. As this compound does not have a hydroxyl group, derivatization is not strictly necessary for this specific compound but is included as it is standard practice for broader sterol profiling.
Materials:
-
Dried lipid extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Autosampler vials with inserts
Procedure:
A. Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 60°C for 1 hour to ensure complete derivatization of any hydroxyl-containing sterols.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
B. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.
-
GC Conditions (Example):
-
Inlet Temperature: 280°C
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 15 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
-
MS Conditions (Example):
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum. The molecular ion (M+) of this compound is expected at m/z 368.6.
-
For quantification, a calibration curve should be prepared using a pure standard of this compound. An internal standard (e.g., epicoprostanol or a deuterated version of a related sterol) should be added prior to extraction for accurate quantification.
-
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Potential formation pathways of this compound.
Caption: PI3K/Akt signaling pathway activation by this compound.
References
Application Note: Measurement of Cholesta-3,5-diene in Environmental Tobacco Smoke Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive protocol for the identification and quantification of cholesta-3,5-diene in environmental tobacco smoke (ETS) samples. This compound, a dehydration product of cholesterol formed during combustion, serves as a potential tracer for the particulate matter of ETS. The methodology described herein covers air sample collection, sample preparation including extraction and derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). This protocol provides a framework for researchers studying exposure to ETS and its associated health risks.
Introduction
Environmental tobacco smoke (ETS), a complex mixture of thousands of chemical compounds, is a significant contributor to indoor air pollution.[1] Accurate measurement of ETS exposure is critical for health risk assessment.[2] While nicotine and cotinine are common biomarkers for ETS exposure, they primarily trace the vapor phase.[3][4] Tracers for the particulate matter (PM) phase of ETS are also necessary for a complete exposure profile.[5]
Cholesterol, a component of cell membranes, can undergo dehydration at high temperatures to form this compound. This process is relevant in the context of burning tobacco, which contains plant sterols and cholesterol. One study has identified this compound as a dominant component in the smoke generated from the pyrolysis of biological tissue, a process analogous to cigarette combustion. This suggests that this compound may be a stable and specific molecular marker for the particulate phase of ETS.
This document provides a detailed protocol for sampling and analyzing this compound in indoor air, adapted from established methods for analyzing cholesterol and its oxidation products.
Experimental Protocol
The overall workflow for the analysis of this compound in ETS is depicted below.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Biomonitoring exposure to environmental tobacco smoke (ETS): a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracers for assessing exposure to environmental tobacco smoke: what are they tracing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving cholesta-3,5-diene quantification accuracy and precision
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the accuracy and precision of cholesta-3,5-diene quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
A1: The most common and reliable techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS is often preferred for its high sensitivity and specificity, though it typically requires derivatization of the analyte. HPLC-UV is a robust alternative, particularly for samples where derivatization is problematic.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: While this compound is more volatile than cholesterol, derivatization is highly recommended for GC-MS analysis to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group, leading to sharper peaks and reduced tailing.
Q3: How can I prevent the artificial formation of this compound from cholesterol during sample preparation?
A3: this compound can be formed as an artifact from the acid-catalyzed dehydration of cholesterol during sample processing. To minimize this, avoid acidic conditions and high temperatures. Use neutral pH buffers and solvents, and perform extraction and evaporation steps at low temperatures. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidative side reactions.
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d7. However, this may not be commercially available. A suitable alternative is a non-endogenous compound with a similar chemical structure and chromatographic behavior. 5α-cholestane is a commonly used internal standard for sterol analysis by GC-MS. It is crucial to validate the chosen internal standard to ensure it accurately reflects the behavior of this compound throughout the analytical process.
Q5: What are common causes of poor peak shape (e.g., tailing) in the GC-MS analysis of silylated this compound?
A5: Peak tailing for silylated compounds is often caused by active sites in the GC system, such as exposed silanol groups in the inlet liner or the column.[1] Incomplete derivatization can also lead to significant peak tailing.[1] System contamination from previous injections is another potential cause.[1]
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector or column.2. Incomplete derivatization.3. Column contamination. | 1. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.2. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the silylating agent.3. Bake out the column at a high temperature or trim the first few centimeters of the column. |
| Low Analyte Response | 1. Incomplete derivatization.2. Analyte degradation in the injector.3. Leaks in the GC system. | 1. Review and optimize the derivatization protocol.2. Lower the injector temperature.3. Perform a leak check of the injector, column fittings, and gas lines. |
| Poor Reproducibility | 1. Inconsistent injection volume.2. Variability in derivatization efficiency.3. Sample degradation over time. | 1. Use an autosampler for precise injections.2. Ensure consistent reaction conditions for all samples and standards.3. Analyze samples as soon as possible after preparation and store them at low temperatures (e.g., -20°C) away from light.[2] |
| Ghost Peaks | 1. Carryover from previous injections.2. Contaminated syringe or inlet liner. | 1. Run solvent blanks between samples.2. Clean the syringe and replace the inlet liner regularly. |
HPLC-UV Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Temperature fluctuations. | 1. Use high-purity solvents and filter the mobile phase. Flush the system and clean the flow cell.2. Degas the mobile phase thoroughly.3. Use a column oven and ensure a stable laboratory temperature. |
| Peak Tailing or Fronting | 1. Column overload.2. Mismatch between sample solvent and mobile phase.3. Column degradation. | 1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the initial mobile phase.3. Replace the column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in flow rate.3. Column temperature changes. | 1. Prepare the mobile phase accurately and consistently.2. Check the pump for leaks and ensure proper functioning.3. Use a column oven. |
| Low Sensitivity | 1. Incorrect detection wavelength.2. Sample degradation.3. Insufficient sample concentration. | 1. Determine the UV absorbance maximum for this compound and set the detector accordingly.2. Protect samples from light and heat.3. Concentrate the sample or increase the injection volume (if not causing peak distortion). |
Quantitative Data Summary
The following tables provide representative quantitative performance data for the analysis of sterols using GC-MS and HPLC-UV. These values are based on published data for similar compounds and should be considered as a reference. Method validation for this compound should be performed to establish specific performance characteristics.
Table 1: Representative GC-MS Performance Data for Sterol Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Representative HPLC-UV Performance Data for Sterol Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
GC-MS Quantification of this compound
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Lipid Extraction)
-
To 1 mL of sample (e.g., plasma, cell lysate), add 10 µL of internal standard solution (e.g., 1 µg/mL 5α-cholestane in ethanol).
-
Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS and the internal standard.
HPLC-UV Quantification of this compound
This protocol is a general guideline and may require optimization.
1. Sample Preparation (Lipid Extraction)
-
Follow the same lipid extraction procedure as described for the GC-MS protocol.
2. HPLC-UV Parameters
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 234 nm).
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for peak tailing in GC-MS analysis.
References
Technical Support Center: Navigating the Challenges of Separating Cholesta-3,5-diene from Sterol Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complexities of separating cholesta-3,5-diene from other sterol isomers during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from other sterol isomers, particularly cholesterol, so challenging?
A1: The primary challenge lies in the high degree of structural similarity between this compound and other sterols like its precursor, cholesterol. These molecules share the same carbon skeleton and differ only in the position of double bonds and the presence or absence of a hydroxyl group. This results in very similar physicochemical properties, such as polarity, boiling point, and molecular weight, making their separation by standard chromatographic techniques difficult.
Q2: How is this compound typically formed in a sample?
A2: this compound is often an artifact generated from the dehydration of cholesterol during sample preparation or analysis. This can be induced by exposure to acidic conditions, high temperatures, or certain active surfaces in the chromatographic system. It is crucial to be aware of this potential for artifact formation to ensure accurate quantification of the native sterol profile.
Q3: What are the most common analytical techniques used for the separation and analysis of this compound?
A3: The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography, often coupled with Mass Spectrometry (HPLC-MS). GC-MS typically requires derivatization of sterols to increase their volatility, while HPLC-MS can analyze the compounds in their native form. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q4: Can mass spectrometry alone differentiate between this compound and cholesterol if they co-elute?
A4: Yes, to some extent. While they have different molecular weights (cholesterol is C27H46O, MW = 386.65 g/mol ; this compound is C27H44, MW = 368.64 g/mol ), in-source fragmentation of cholesterol can produce a cholestadiene fragment ion at m/z 369 ([M-H2O+H]+), which is the same as the protonated molecular ion of this compound.[1] However, by using tandem mass spectrometry (MS/MS), unique fragmentation patterns for each compound can be identified, allowing for their differentiation and quantification even in cases of co-elution. For instance, monitoring the neutral loss of cholestane (368.5 Da) can be used to selectively detect cholesteryl esters.[2]
Troubleshooting Guides
Issue 1: Co-elution of this compound and Cholesterol Peaks in HPLC
-
Symptom: A single, broad, or partially resolved peak is observed where two distinct peaks for this compound and cholesterol are expected.
-
Potential Causes:
-
Inadequate column selectivity for sterol isomers.
-
Suboptimal mobile phase composition.
-
Inappropriate column temperature.
-
-
Solutions:
-
Column Selection: Standard C18 columns may not provide sufficient resolution. Consider using a column with a different stationary phase that offers alternative selectivity mechanisms. Phenyl-Hexyl or cholesterol-based stationary phases can provide better separation for structurally similar compounds.[3] Silver ion HPLC has also been shown to provide excellent separation of sterols based on the number and location of double bonds.[4]
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) and the aqueous component can significantly impact resolution. The use of additives like formic acid can improve peak shape.
-
Temperature Control: Optimize the column temperature. Lower temperatures can sometimes improve separation by increasing the interaction between the analytes and the stationary phase, although this may also lead to broader peaks and longer run times.
-
Issue 2: Unexpected Presence or Overestimation of this compound
-
Symptom: this compound is detected in samples where it is not expected, or its concentration appears artificially high.
-
Potential Causes:
-
Artifact formation from cholesterol during sample preparation (e.g., extraction, saponification).
-
Thermal degradation of cholesterol in the GC inlet.
-
-
Solutions:
-
Sample Preparation: Avoid harsh acidic conditions and high temperatures during sample extraction and preparation. If saponification is necessary, use milder conditions (e.g., lower temperature, shorter time).
-
GC Conditions: Optimize the GC inlet temperature to minimize on-column degradation of cholesterol. A lower inlet temperature may be sufficient to volatilize the derivatized sterols without causing dehydration.
-
Derivatization: Ensure complete derivatization of cholesterol's hydroxyl group. Un-derivatized cholesterol is more prone to dehydration.
-
Data Presentation
| Parameter | This compound | Cholesterol | Reference |
| Molecular Formula | C27H44 | C27H46O | [5] |
| Molecular Weight | 368.64 g/mol | 386.65 g/mol | |
| Key MS Fragment (ESI+) | m/z 369 [M+H]+ | m/z 369 [M-H2O+H]+ | |
| Key MS Fragment (EI) | m/z 368 (M+), 255 | m/z 386 (M+), 368 (M-H2O)+, 301, 275 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Cholesterol
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Sample Preparation (Saponification and Extraction): a. To approximately 100 mg of the sample, add 2 mL of 2 M ethanolic potassium hydroxide. b. Add an internal standard (e.g., 5α-cholestane). c. Heat at 60°C for 60 minutes in a sealed tube. d. Cool the sample to room temperature and add 2 mL of water and 2 mL of n-hexane. e. Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes. f. Collect the upper hexane layer. Repeat the extraction twice more. g. Combine the hexane fractions and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Silylation): a. To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA). b. Heat at 70°C for 30 minutes. c. After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Parameters:
-
GC Column: A low to mid-polarity column is recommended. A good starting point is a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5MS).
-
Injector Temperature: 250°C - 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Selective Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions (e.g., m/z 368 for this compound and m/z 329 and 458 for silylated cholesterol).
-
-
Protocol 2: HPLC-MS/MS Analysis of this compound and Cholesterol
This protocol is adapted for the analysis of underivatized sterols.
-
Sample Preparation (Lipid Extraction): a. Use a modified Bligh-Dyer or Folch extraction method to extract lipids from the sample. b. Add an appropriate internal standard (e.g., d7-cholesterol). c. Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.
-
HPLC Parameters:
-
Column: A C18 column with good hydrophobic selectivity (e.g., Luna C18, 250 x 2.0 mm, 3 µm) is a common choice. For improved separation of isomers, a Phenyl-Hexyl or a cholesterol-based stationary phase can be advantageous.
-
Mobile Phase:
-
Solvent A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetate.
-
Solvent B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.
-
-
Gradient:
-
0-13 min: 35% to 100% B.
-
13-14 min: 100% B.
-
14-14.5 min: 100% to 35% B.
-
14.5-20 min: 35% B.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition m/z 369 → [fragment ion].
-
Cholesterol: Monitor the transition m/z 369 (from in-source water loss) → [fragment ion] or m/z 387 [M+H]+ → 369.
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound and other sterols.
Caption: Formation of this compound as a dehydration artifact from cholesterol.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
stability of cholesta-3,5-diene standards under different storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with information on the stability of cholesta-3,5-diene standards under various storage conditions. The following question-and-answer format addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound standards?
For long-term storage, solid this compound standards should be stored at -20°C.[1] It is crucial to store the standard in a tightly sealed container to protect it from moisture and air.
Q2: How should I store this compound standards once they are in solution?
Based on this and general best practices, it is recommended to:
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Use a suitable solvent: Chloroform is a solvent in which this compound is known to be soluble.
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Protect from light: Store solutions in amber glass vials to prevent potential photodegradation.
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Protect from air: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
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Store at low temperatures: For solutions, storage at -20°C is recommended to slow down potential degradation processes.
Q3: What are the potential degradation pathways for this compound?
As a conjugated diene, this compound is susceptible to degradation through several pathways:
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Oxidation: The double bonds in the diene system are prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidized products, such as epoxides, diols, and ketones. While specific oxidation products of this compound are not extensively documented in the available literature, the oxidation of other cholestadienols has been shown to produce a variety of oxysterols.
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Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in conjugated dienes, leading to isomerization or the formation of other photoproducts.
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Acid-catalyzed rearrangement: In the presence of acids, this compound can undergo rearrangement reactions.
Q4: Are there any known degradation products of this compound?
Specific degradation products of this compound under typical storage conditions are not well-documented in the searched literature. However, based on the chemistry of conjugated dienes and sterols, potential degradation products could include various isomers, oxidation products (such as cholesta-3,5-dien-7-one), and photoproducts. GC-MS analysis of samples from various biological and chemical systems has identified cholesta-3,5-dien-7-one, suggesting it can be a product of cholesterol oxidation where this compound is an intermediate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of the this compound standard. | 1. Review your storage procedures. Ensure the standard is stored at the recommended temperature, protected from light and air. 2. Prepare fresh stock solutions more frequently. 3. Perform a system suitability test before each analytical run to ensure the integrity of your standard. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze a freshly prepared standard solution to confirm the identity of the main peak. 2. If new peaks appear over time, it is likely due to degradation. Consider using a stability-indicating analytical method to separate and identify these products. 3. If possible, use GC-MS to identify the mass of the unknown peaks, which can provide clues to their structure. |
| Difficulty dissolving the solid standard. | The standard may have degraded or absorbed moisture. | 1. Ensure the storage container has been tightly sealed. 2. Allow the container to warm to room temperature before opening to prevent condensation. 3. If solubility issues persist with a fresh vial, contact the supplier. |
Experimental Protocols
While a specific, validated stability-indicating method for this compound was not found in the reviewed literature, the following outlines a general approach for conducting a stability study based on established analytical techniques for sterols.
Protocol: Stability Assessment of this compound Solutions by HPLC-UV
1. Objective: To evaluate the stability of this compound in a selected solvent under different storage conditions (e.g., refrigerated, room temperature, and exposed to light).
2. Materials:
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This compound reference standard
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HPLC-grade solvent (e.g., chloroform, acetonitrile, or methanol)
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Amber and clear glass vials with PTFE-lined caps
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HPLC system with a UV detector
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C18 reversed-phase HPLC column
3. Procedure:
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Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Sample Preparation: Aliquot the stock solution into several amber and clear vials.
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Storage Conditions:
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Control (T=0): Analyze a freshly prepared sample immediately.
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Refrigerated, Protected from Light: Store amber vials at 4°C.
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Room Temperature, Protected from Light: Store amber vials at ambient temperature (e.g., 25°C).
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Room Temperature, Exposed to Light: Store clear vials at ambient temperature, exposed to laboratory light.
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Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
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HPLC Analysis:
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Mobile Phase: A suitable mobile phase for sterol analysis, such as a mixture of acetonitrile and water, or methanol and water.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: e.g., 30°C.
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Detection Wavelength: Based on the UV spectrum of this compound.
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Injection Volume: e.g., 10 µL.
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-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
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Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
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Data Presentation
The quantitative data from such a study should be summarized in a table for easy comparison.
Table 1: Example of Stability Data for this compound in Solution
| Storage Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 4°C, Protected from Light | 0 | 100 | 0 |
| 1 week | |||
| 2 weeks | |||
| 1 month | |||
| 25°C, Protected from Light | 0 | 100 | 0 |
| 1 week | |||
| 2 weeks | |||
| 1 month | |||
| 25°C, Exposed to Light | 0 | 100 | 0 |
| 1 week | |||
| 2 weeks | |||
| 1 month |
Note: This table is a template. Actual data would need to be generated through experimentation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
preventing artifact formation of cholesta-3,5-diene during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of cholesta-3,5-diene as an artifact during the analysis of cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my cholesterol analysis?
A1: this compound is a dehydration product of cholesterol. It is not typically found in significant amounts in biological systems but can be readily formed as an artifact from cholesterol during sample preparation. Its presence can lead to the overestimation of certain cholesterol oxidation products and inaccurate quantification of cholesterol itself.
Q2: What are the primary causes of this compound formation during sample preparation?
A2: The two main causes for the artifactual formation of this compound are:
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Acid-Catalyzed Dehydration: Traces of acid in solvents or on glassware can catalyze the elimination of water from the cholesterol molecule.
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Thermal Stress: High temperatures, especially during hot saponification or in the heated injector of a gas chromatograph (GC), can promote the degradation of cholesterol to this compound.
Q3: I am using Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis. How can I tell if the this compound peak in my chromatogram is an artifact?
A3: If you observe a significant peak for this compound, it is highly likely to be an artifact, especially if your sample preparation involved acidic conditions or high temperatures. To confirm, you can try modifying your sample preparation protocol to milder conditions (e.g., cold saponification) and observe if the peak intensity decreases or disappears.
Q4: Can the type of derivatization agent I use for GC-MS analysis influence the formation of this compound?
A4: While the derivatization agent itself may not directly cause the formation of this compound, the reaction conditions can play a role. Some derivatization methods require heating, which can contribute to thermal degradation. It is crucial to select a derivatization reagent and protocol that are effective at lower temperatures. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are commonly used for sterol analysis and can be effective under milder heating conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions & Solutions |
| A significant peak corresponding to this compound is observed in the GC-MS chromatogram. | 1. Acidic conditions during sample handling or extraction. 2. High temperature during saponification. 3. High GC injector temperature. 4. Contaminated solvents or glassware. | 1. Neutralize all solutions and use acid-free solvents. Ensure glassware is thoroughly rinsed with a non-acidic solvent and dried.2. Switch to a cold saponification protocol (see Experimental Protocols section).3. Optimize the GC injector temperature to the lowest possible setting that still allows for efficient volatilization of the cholesterol derivative.4. Use high-purity solvents and meticulously clean glassware, including silanization to deactivate acidic sites. |
| Inconsistent or unexpectedly high levels of this compound across replicate samples. | 1. Variable exposure to light. 2. Inconsistent heating during sample preparation. 3. Presence of oxidizing agents. | 1. Protect samples from light by using amber vials or covering them with aluminum foil.2. Ensure uniform and controlled heating for all samples if a heating step is unavoidable. Use a calibrated heating block or water bath.3. Flush samples with an inert gas like nitrogen or argon to minimize oxidation. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) during extraction, but be mindful of potential interference in your analysis. |
| Cholesterol recovery is low, and the this compound peak is prominent. | 1. Harsh saponification conditions leading to significant degradation. 2. Prolonged exposure to acidic conditions. | 1. Adopt a validated cold saponification method. A study has shown that cholesterol retention can drop to 73% at 45°C during saponification.[1] 2. Minimize the time samples are in contact with any acidic reagents. Neutralize promptly after any required acidic step. |
Data Presentation
The formation of this compound is significantly influenced by temperature. The following table summarizes the concentration of this compound formed from cholesterol standards when heated at different temperatures and times.
| Temperature (°C) | Heating Time (min) | This compound Concentration (mg/g) |
| 180 | 30 | 1.2 ± 0.1 |
| 180 | 60 | 2.5 ± 0.2 |
| 180 | 120 | 4.8 ± 0.4 |
| 220 | 30 | 10.5 ± 0.9 |
| 220 | 60 | 21.3 ± 1.8 |
| 220 | 120 | 35.1 ± 2.9 |
Data compiled from studies on thermal processing of cholesterol.
Experimental Protocols
Protocol 1: Recommended Cold Saponification for Cholesterol Analysis
This protocol is designed to minimize the formation of this compound by avoiding high temperatures.
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Sample Preparation:
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To your lipid extract in a glass tube, add an appropriate internal standard (e.g., 5α-cholestane).
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Evaporate the solvent under a gentle stream of nitrogen.
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Saponification:
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Add 2 mL of 1 M potassium hydroxide (KOH) in methanol.
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Tightly cap the tube and vortex thoroughly.
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Incubate at room temperature (20-25°C) for 18-24 hours in the dark.
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Extraction:
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Add 2 mL of deionized water and 5 mL of hexane (or another suitable non-polar solvent).
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Vortex for 2 minutes and then centrifuge to separate the phases.
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Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including cholesterol) to a clean tube.
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Repeat the extraction of the aqueous layer with another 5 mL of hexane.
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Combine the hexane extracts.
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Washing and Drying:
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Wash the combined hexane extract with 2 mL of deionized water to remove any residual KOH.
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Evaporate the hexane to dryness under a stream of nitrogen.
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Derivatization for GC-MS Analysis:
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To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA).
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Cap the vial and heat at 60-70°C for 30 minutes.
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Cool to room temperature before GC-MS analysis.
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Protocol 2: General Precautions to Minimize Artifact Formation
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Glassware: Use silanized glassware to prevent interactions with active sites.
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Solvents: Use high-purity, peroxide-free solvents.
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Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (nitrogen or argon) whenever possible.
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Light Protection: Protect samples from direct light exposure.
Visualizations
Caption: Acid-catalyzed dehydration of cholesterol to this compound.
Caption: Recommended workflow for cholesterol analysis to minimize artifact formation.
References
Technical Support Center: Optimization of LC-MS/MS for Cholesta-3,5-diene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of cholesta-3,5-diene.
Frequently Asked Questions (FAQs)
1. What is the optimal ionization method for this compound analysis?
Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for this compound and other nonpolar sterols. APCI provides good sensitivity for these compounds without the need for derivatization.[1] Electrospray ionization (ESI) is generally not effective for the ionization of this compound.
2. What is the expected precursor ion for this compound in positive ion mode?
In positive ion mode using APCI, the expected precursor ion for this compound is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 369.4. Given that this compound is already a dehydrated form of cholesterol, it does not readily lose a water molecule in the ion source.
3. What are the recommended multiple reaction monitoring (MRM) transitions for this compound?
While specific optimized MRM transitions can be instrument-dependent, a good starting point for method development is to monitor the fragmentation of the precursor ion at m/z 369.4. Based on the fragmentation of similar sterol compounds, the following product ions can be considered for monitoring. It is crucial to optimize the collision energies for each transition on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Role |
| 369.4 | 147.1 | C-ring fragmentation | Quantifier/Qualifier |
| 369.4 | 159.1 | Sterol ring fragment | Qualifier |
| 369.4 | 255.2 | Side-chain loss | Qualifier |
4. What type of liquid chromatography (LC) method is suitable for this compound analysis?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating this compound from other components in a sample.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Ionization Source | Confirm that the mass spectrometer is equipped with and operating in APCI mode. ESI is not suitable for this analyte. |
| Suboptimal Source Parameters | Optimize APCI source parameters, including vaporizer temperature and corona discharge current, to ensure efficient ionization. |
| Incorrect Precursor Ion Selection | Ensure the mass spectrometer is set to monitor the [M+H]⁺ ion at m/z 369.4. |
| Inefficient Sample Extraction | Review the sample preparation protocol to ensure efficient extraction of the nonpolar this compound. Consider using a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction. |
| Analyte Degradation | This compound can be susceptible to oxidation. Ensure proper sample handling and storage, and consider the use of antioxidants during sample preparation. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. Reconstitute the final sample extract in a solvent compatible with the initial LC conditions. |
| Column Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column. |
| Secondary Interactions with Column | Residual silanols on silica-based C18 columns can cause peak tailing for some compounds. Consider using an end-capped column or adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent wash to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced. |
Issue 3: Co-elution with Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Isobaric Interferences | Other sterols or lipids in the sample may have the same nominal mass as this compound. Optimize the chromatographic separation to resolve these interferences. |
| Insufficient Chromatographic Resolution | Adjust the mobile phase gradient to increase the separation of this compound from closely eluting compounds. A shallower gradient or a different organic modifier (e.g., methanol vs. acetonitrile) can alter selectivity. Consider a column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) phase, for alternative selectivity. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Experimental Protocols
Sample Preparation: Extraction from Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples.
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Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of a similar sterol). Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 70% B; 2-10 min: 70-100% B; 10-15 min: 100% B; 15.1-18 min: 70% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | APCI |
| Polarity | Positive |
| Vaporizer Temperature | 400°C |
| Corona Current | 4 µA |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
minimizing matrix interference in cholesta-3,5-diene analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantitative analysis of cholesta-3,5-diene, with a focus on minimizing matrix interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a sterol and an oxidation derivative of cholesterol.[1][2] Its analysis is crucial in several research areas. It can act as an inflammatory modulator, targeting immune cells like neutrophils and promoting wound healing by activating signaling pathways such as PI3K/Akt.[3] Additionally, monitoring this compound and other related sterols is relevant in understanding disorders of cholesterol biosynthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), which is caused by a deficiency of the 7-dehydrocholesterol (7-DHC) reductase enzyme.[4][5]
Q2: What are the primary sources of matrix interference in this compound analysis in biological samples?
A2: The primary sources of matrix interference in biological samples like plasma or serum are highly abundant lipids, particularly phospholipids and cholesteryl esters. Phospholipids are notorious for causing ion suppression in electrospray ionization mass spectrometry (ESI-MS). These matrix components can co-elute with this compound, interfere with the ionization process, and lead to inaccurate quantification and poor reproducibility.
Q3: What are the common analytical techniques for this compound quantification?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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LC-MS/MS is highly sensitive and specific, often considered the gold standard. It can analyze free sterols directly after extraction and cleanup.
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GC-MS offers excellent chromatographic resolution but requires a derivatization step (e.g., silylation) to make non-volatile sterols like this compound amenable to gas-phase analysis.
Q4: What is a matrix effect, and how is it measured?
A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, causing either ion suppression (signal decrease) or enhancement (signal increase). It is a major concern in LC-MS/MS. It can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (spiked into a blank matrix extract) to the peak area of the analyte in a neat solvent standard at the same concentration.
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Formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100
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A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
Troubleshooting Guides
Problem: Low or inconsistent recovery of this compound.
This issue often points to suboptimal sample preparation, including the initial extraction or the solid-phase extraction (SPE) cleanup step.
| Potential Cause | Troubleshooting Solution |
| Incomplete Lysis of Lipoproteins | Ensure thorough vortexing and mixing during the initial lipid extraction with solvents like chloroform/methanol to disrupt lipoproteins that bind sterols. |
| Inefficient Saponification | If analyzing total sterols (free + esterified), ensure the saponification step (e.g., with ethanolic KOH) is complete to fully hydrolyze cholesteryl esters. |
| Analyte Loss During SPE | Verify the SPE cartridge conditioning and elution solvent volumes. For silica cartridges, ensure the non-polar wash (e.g., hexane) is not prematurely eluting the slightly more polar this compound. Use an appropriate elution solvent like 30% isopropanol in hexane. |
| Use of an Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., d7-cholesterol) added at the very beginning of sample preparation to accurately track and correct for analyte loss at every step. |
Problem: Poor peak shape or peak splitting in LC-MS analysis.
Chromatographic issues are common when dealing with complex biological extracts.
| Potential Cause | Troubleshooting Solution |
| Column Overload | The biological extract is too concentrated. Dilute the final extract before injection. Sample dilution is a known strategy to reduce matrix effects. |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to better separate this compound from major phospholipid classes. Consider using a different column chemistry, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for lipids. |
| Incompatible Reconstitution Solvent | Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to ensure good peak focusing on the column. A high percentage of strong organic solvent can cause peak distortion. |
Problem: High signal suppression (ion suppression) in LC-MS/MS.
This is a classic matrix effect problem, usually caused by residual phospholipids.
| Potential Cause | Troubleshooting Solution |
| Inefficient Matrix Removal | Simple protein precipitation is often insufficient for removing lipids. Implement a robust sample cleanup protocol involving liquid-liquid extraction followed by solid-phase extraction (SPE) to effectively remove phospholipids. |
| Chromatographic Co-elution | Adjust the LC gradient to ensure this compound does not elute in a region of high matrix interference. This can be visualized with a post-column infusion experiment. |
| Suboptimal MS Source Parameters | Optimize ESI source parameters (e.g., gas temperatures, flow rates, capillary voltage) to improve desolvation and minimize the impact of co-eluting matrix components. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery and precision of sterol analysis. Methods combining liquid-liquid extraction, saponification, and solid-phase extraction generally yield high efficiency.
Table 1: Comparison of Extraction Efficiencies for Sterols in Human Plasma
| Parameter | Methodology | Result | Reference |
| Extraction Efficiency | Methanol:Dichloromethane extraction, hydrolysis, and SPE | 85% - 110% | |
| Inter-day Precision | Comprehensive LC-MS and GC-MS method | <10% RSD | |
| Recovery (Spiked Serum) | Bligh-Dyer extraction followed by online SPE-LC-MS | 99% - 120% |
Experimental Protocols
Protocol 1: Comprehensive Sample Preparation for Total this compound Analysis from Plasma
This protocol is adapted from validated methods for comprehensive sterol analysis and is designed to measure both free and esterified this compound by incorporating a saponification step.
-
Sample Aliquoting & Internal Standard Spiking:
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To a 1.5 mL glass tube, add 200 µL of human plasma.
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Spike the sample with a known amount of a suitable stable isotope-labeled internal standard (e.g., d7-labeled sterol).
-
-
Lipid Extraction (Bligh & Dyer):
-
Add 600 µL of chloroform:methanol (1:2, v/v).
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Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 3,500 rpm for 5 minutes.
-
Transfer the supernatant to a new glass tube.
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Add 200 µL of chloroform and 200 µL of PBS (phosphate-buffered saline).
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Vortex for 10 seconds and centrifuge at 2,600 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean glass tube.
-
-
Saponification (to hydrolyze esters):
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Dry the extracted lipids under a stream of nitrogen.
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Reconstitute the dried extract in 1 mL of 1 M ethanolic KOH.
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Incubate at room temperature for 2 hours (or 60°C for 1 hour) to hydrolyze steryl esters.
-
-
Extraction of Non-saponifiable Lipids:
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Add 1 mL of water and 2 mL of hexane to the saponified extract.
-
Vortex thoroughly and centrifuge to separate phases.
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Collect the upper hexane layer. Repeat the hexane extraction twice more.
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Pool the hexane fractions and dry under nitrogen.
-
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Solid-Phase Extraction (SPE) Cleanup:
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Condition a silica SPE cartridge (e.g., 100 mg) with 2 mL of hexane.
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Reconstitute the dried extract from step 4 in 1 mL of hexane or toluene and load it onto the cartridge.
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Wash the cartridge with 2 mL of hexane to elute non-polar interferences (like cholesteryl esters, if saponification was skipped).
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Elute this compound and other sterols with 8 mL of 30% isopropanol in hexane.
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Dry the eluate under nitrogen.
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-
Final Reconstitution:
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For LC-MS analysis, reconstitute the final extract in 100 µL of a suitable solvent (e.g., 95% methanol).
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For GC-MS analysis, proceed to the derivatization step.
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Protocol 2: Silylation for GC-MS Analysis
This protocol creates trimethylsilyl (TMS) ether derivatives for improved volatility and chromatographic performance.
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Derivatization:
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To the dried, cleaned extract from Protocol 1, add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
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Add 50 µL of a solvent like pyridine or acetonitrile.
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Cap the vial tightly and heat at 70°C for 30-60 minutes.
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Cool to room temperature before injection into the GC-MS.
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Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for matrix interference issues.
Caption: Sample preparation workflow for this compound.
Signaling Pathway
Caption: PI3K/Akt signaling pathway activated by this compound.
References
- 1. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound =93 HPLC 747-90-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smith-Lemli-Opitz Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GC Analysis of Cholesta-3,5-diene and Related Sterols
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the gas chromatography (GC) analysis of samples containing cholesta-3,5-diene and other sterols.
Frequently Asked Questions (FAQs) and Fundamental Concepts
Q1: Does this compound require derivatization for GC analysis?
A1: No, this compound does not require derivatization for GC analysis. Derivatization techniques like silylation are employed to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) groups.[1][2][3] this compound lacks a hydroxyl group and is already sufficiently volatile and stable for GC analysis.[4]
Q2: How is this compound formed in a sample?
A2: this compound is often an artifact formed from the dehydration of cholesterol (which has a hydroxyl group at the 3-position and a double bond at the 5-position) under acidic conditions or high temperatures, for instance, in the GC injector. It can also be present in samples that have undergone certain processing or storage conditions.
Q3: What are the common derivatization reagents used for other sterols in the sample?
A3: The most common derivatization method for sterols with hydroxyl groups is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Popular reagents include:
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BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
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MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
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Often, a catalyst like TMCS (trimethylchlorosilane) is added to the silylating reagent to enhance the derivatization of sterically hindered hydroxyl groups.
Troubleshooting Guide for Incomplete Derivatization of Sterol Mixtures
Q4: I see a peak for this compound, but my other sterol peaks (e.g., cholesterol) are broad or tailing after derivatization. What is the problem?
A4: This is a classic sign of incomplete derivatization of your hydroxylated sterols. While this compound chromatographs well without derivatization, sterols with free hydroxyl groups will interact with active sites in the GC system, leading to poor peak shape. The issue lies not with this compound, but with the derivatization of your other analytes.
Potential Causes and Solutions:
-
Presence of Moisture: Silylating reagents are highly sensitive to water. Any moisture in your sample or solvent will react with the reagent, reducing its availability to derivatize your sterols.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store your silylating agents in a desiccator.
-
-
Insufficient Reagent: The amount of derivatizing reagent may be insufficient to react with all the active hydrogens in your sample.
-
Solution: It is recommended to use at least a 2:1 molar excess of the silylating reagent to the active hydrogens in your sample.
-
-
Suboptimal Reaction Conditions: The derivatization reaction may not have gone to completion due to inadequate time or temperature.
-
Solution: Optimize your reaction time and temperature. While some sterols can be derivatized at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Steric Hindrance: Some sterols have sterically hindered hydroxyl groups that are more difficult to derivatize.
-
Solution: Use a more powerful silylating reagent or add a catalyst like TMCS. For very hindered groups, a stronger silyl donor like N-trimethylsilylimidazole (TSIM) might be necessary.
-
Q5: After derivatization, I see two peaks for a single sterol (e.g., cholesterol), while the this compound peak remains singular. Why?
A5: This indicates partial derivatization of that specific sterol. You are likely seeing a peak for the underivatized sterol and another for its TMS-ether derivative. The consistent peak for this compound confirms it does not participate in the reaction.
Troubleshooting Steps:
-
Review Derivatization Protocol: Refer to the solutions in Q4. The most likely culprits are moisture, insufficient reagent, or non-optimized reaction conditions.
-
Check Reagent Quality: Silylating reagents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent to see if the problem persists.
-
Increase Reaction Time/Temperature: Incrementally increase the reaction time and/or temperature to drive the reaction to completion. Monitor the disappearance of the underivatized sterol peak by injecting aliquots at different time points.
Q6: My chromatogram shows a noisy baseline and several unexpected small peaks after derivatization of my sterol mixture. What could be the cause?
A6: This can be due to a few factors:
-
Reagent By-products: The derivatization reaction itself produces by-products. While often volatile and eluting early, they can sometimes interfere.
-
Side Reactions: Silylating reagents are powerful and can sometimes react with other components in your sample matrix, leading to artifact peaks.
-
Column Bleed or Contamination: Excess derivatizing reagent injected onto the GC column can cause degradation of the stationary phase, leading to increased baseline noise. It's also important to use a column suitable for silylated compounds, such as a non-polar silicone phase.
-
Solution: Change your GC inlet liner and trim the first few centimeters of your column. If the problem continues, consider a more thorough cleaning of your GC system. Ensure you are not using a stationary phase with active hydrogens (like a WAX column) which will react with the silylating reagent.
-
Quantitative Data and Experimental Protocols
Table 1: Typical Silylation Conditions for Common Sterols
| Sterol | Derivatization Reagent | Catalyst (optional) | Temperature (°C) | Time (min) |
| Cholesterol | BSTFA or MSTFA | 1% TMCS | 60 - 80 | 30 - 60 |
| Campesterol | BSTFA or MSTFA | 1% TMCS | 60 - 80 | 30 - 60 |
| Stigmasterol | BSTFA or MSTFA | 1% TMCS | 60 - 80 | 30 - 60 |
| β-Sitosterol | BSTFA or MSTFA | 1% TMCS | 60 - 80 | 30 - 60 |
| Ergosterol | BSTFA or MSTFA | 1% TMCS | 60 - 80 | 30 - 60 |
Note: These are starting conditions and may require optimization based on your specific sample matrix and analytical goals.
Detailed Experimental Protocol: Silylation of a Sterol Mixture for GC Analysis
This protocol is a general guideline for the silylation of a dried lipid extract containing various sterols.
Materials:
-
Dried lipid extract
-
BSTFA + 1% TMCS (or MSTFA)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, toluene)
-
Heating block or oven
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure your lipid extract is completely dry. This is a critical step. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of anhydrous pyridine to redissolve the lipids.
-
Derivatization: Add 100-200 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted based on the expected concentration of sterols. Ensure a significant molar excess of the reagent.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) is injected.
Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of a sterol mixture.
Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete silylation.
References
Technical Support Center: Cholesta-3,5-diene Solubility and Handling
For researchers, scientists, and drug development professionals, the successful dissolution of cholesta-3,5-diene is a critical first step in a wide range of experimental workflows. This technical support center provides comprehensive guidance on the solubility of this compound in ethanol and other common organic solvents, along with detailed troubleshooting procedures to address common challenges.
Solubility Data
The solubility of this compound, a hydrophobic steroidal diene, is influenced by the polarity of the solvent. The following table summarizes available quantitative and qualitative solubility data. Due to the structural similarity, solubility data for cholesterol is also provided as a reference point.
| Solvent | This compound Solubility | Cholesterol Solubility | Temperature (°C) | Notes |
| Alcohols | ||||
| Methanol | No specific data found | ~7.5 kcal/mol heat of solution[1] | 37 | Solubility of cholesterol increases with temperature[2][3]. |
| Ethanol | 2 mg/mL[4] | ~32.5 mg/100 mL[5] | Not Specified | Requires sonication for this compound. |
| Isopropanol | No specific data found | ~48.9 mg/100 mL | Not Specified | |
| n-Butanol | No specific data found | Higher than methanol and ethanol | 20-45 | Solubility of cholesterol in alcohols increases with chain length up to a point. |
| Chlorinated Solvents | ||||
| Chloroform | 50 mg/mL | Soluble | Not Specified | Yields a clear, colorless solution. |
| Ketones | ||||
| Acetone | No specific data found | ~32.5 mg/100 mL | Not Specified | |
| Esters | ||||
| Ethyl Acetate | No specific data found | Soluble | 20-45 | |
| Apolar Solvents | ||||
| Heptane | No specific data found | Soluble | 20-45 | |
| Polar Aprotic Solvents | ||||
| DMSO | Not specified, but used for stock solutions | Not specified | Not Specified | Often used as a solvent for preparing stock solutions of hydrophobic compounds for biological assays. |
| DMF | No specific data found | Not specified | Not Specified | |
| Acetonitrile | No specific data found | Readily soluble | Not Specified |
Experimental Protocols
General Protocol for Dissolving this compound:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Solvent Addition: Add a small volume of the selected organic solvent to the vial.
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate initial dissolution.
-
Enhancing Solubility (if necessary):
-
Sonication: Place the vial in a sonicator bath for 5-15 minutes. This is particularly effective for solvents like ethanol.
-
Gentle Heating: If the compound remains insoluble, gently warm the solution in a water bath (e.g., 30-40°C). Monitor the process closely to avoid solvent evaporation or compound degradation. For some related sterols, dissolving in methanol is aided by heating.
-
-
Assessing Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Stock Solution Storage: Once dissolved, store the stock solution at -20°C or -80°C to maintain stability. Follow the supplier's recommendations for long-term storage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not dissolving in ethanol even after vortexing. What should I do?
-
A1: this compound has limited solubility in ethanol and often requires additional energy to dissolve. As per technical datasheets, sonication is recommended to achieve a concentration of 2 mg/mL. If a sonicator is unavailable, gentle heating (30-40°C) may also aid dissolution, though care should be taken to prevent solvent loss.
-
-
Q2: I need to prepare a stock solution at a higher concentration than what is listed for ethanol. Which solvent should I use?
-
A2: For higher concentration stock solutions, chloroform is a good option, with a reported solubility of 50 mg/mL. Other non-polar or weakly polar solvents in which cholesterol shows good solubility, such as ethyl acetate or heptane, could also be considered.
-
-
Q3: My compound dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer for a cell-based assay. How can I prevent this?
-
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. To mitigate this, try the following:
-
Lower the final concentration: The final concentration in your aqueous buffer may be exceeding the aqueous solubility of this compound.
-
Use a co-solvent system: If your experimental conditions permit, maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.
-
Add the stock solution to the buffer while vortexing: This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
-
-
Q4: Is it safe to heat my this compound solution?
-
A4: Gentle heating can be an effective way to increase the solubility of many compounds. However, it is crucial to ensure the thermal stability of this compound in the chosen solvent. Avoid excessive temperatures or prolonged heating to prevent potential degradation.
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimal Storage and Handling of Cholesta-3,5-diene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions to prevent the degradation of cholesta-3,5-diene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container. It is also advisable to protect it from light by using an amber vial or by storing the container in a dark place.
Q2: I need to work with this compound in solution. What is the best way to store it?
A2: this compound solutions are more susceptible to degradation than the solid form. For optimal stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as chloroform, yielding a clear, colorless solution.[2] When preparing solutions for biological experiments, ensure the chosen solvent is compatible with your assay.
Q4: My analytical results show unexpected peaks. Could my this compound be degrading?
A4: The appearance of unexpected peaks in analytical methods like HPLC or GC-MS is a strong indicator of degradation. The primary degradation pathways for this compound are likely oxidation and photodegradation. A common oxidation product is cholesta-3,5-dien-7-one.[3]
Q5: How can I prevent the oxidation of my this compound samples?
A5: To prevent oxidation, it is crucial to minimize exposure to air. For solid samples, storing under an inert atmosphere (e.g., argon or nitrogen) is beneficial. For solutions, use de-gassed solvents and purge the headspace of the vial with an inert gas before sealing.
Q6: Is this compound sensitive to light?
A6: Yes, compounds with conjugated double bonds, like this compound, are often susceptible to photodegradation.[4] It is essential to store both solid samples and solutions in light-resistant containers, such as amber vials, and to minimize exposure to ambient and UV light during handling.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in assays. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that both solid and solution stocks have been stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If possible, prepare fresh dilutions from a solid stock that has been properly stored. 3. Analytical Check: Analyze your stock solution using HPLC or GC-MS to confirm the purity and concentration of this compound. |
| Appearance of a yellowish tint in the solid compound or solution. | This may indicate oxidation or other forms of degradation. | 1. Do not use: A visible change in color is a strong indicator of degradation. The sample should be discarded. 2. Review Storage Practices: Ensure that future samples are stored under an inert atmosphere and protected from light and air. |
| Unexpected peaks observed during HPLC or GC-MS analysis. | The sample has likely degraded. The additional peaks could correspond to oxidation or photodegradation products. | 1. Identify Degradants: If possible, use mass spectrometry to identify the structure of the degradation products. This can help confirm the degradation pathway. 2. Implement Preventative Measures: Based on the likely degradation pathway (e.g., oxidation), reinforce preventative measures such as using de-gassed solvents and inert atmosphere storage. |
| Low recovery of the compound after storage in solution. | Adsorption to the storage container surface or degradation. | 1. Use appropriate containers: Polypropylene or silanized glass vials may reduce adsorption. 2. Confirm Stability: Perform a stability study in the chosen solvent and storage container to ensure compatibility. |
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Consider storage under an inert atmosphere. |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use de-gassed solvents and purge with inert gas. |
| In Solvent | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Use de-gassed solvents and purge with inert gas. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point for steroid analysis. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-240 nm due to the conjugated diene system).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare several solutions of this compound of known concentration in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24-48 hours.
-
Thermal Degradation: Store a solution at 60°C for 48 hours.
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method (Protocol 1).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Navigating the Labyrinth of Sterol Analysis: A Guide to Selecting an Internal Standard for Cholesta-3,5-diene Quantification
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on selecting and utilizing a suitable internal standard for the accurate quantification of cholesta-3,5-diene. Given the unique chemical properties of this compound, the choice of an appropriate internal standard is critical for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
Q2: What are the viable alternatives if a deuterated this compound is not available?
A2: When a SIL version of the analyte is unavailable, two main types of alternative internal standards can be considered:
-
Stable Isotope-Labeled Analogs: A deuterated version of a structurally similar sterol, such as deuterated cholesterol (e.g., cholesterol-d7), can be a good alternative.[1] The assumption is that its structural similarity will lead to comparable behavior during the analytical process.
-
Non-Endogenous Structural Analogs: These are compounds that are chemically similar to this compound but are not naturally present in the sample matrix.[2] Commonly used internal standards for general sterol analysis include 5α-cholestane and epicoprostanol.[3][4] These are particularly useful for non-mass spectrometric detection methods like Flame Ionization Detection (FID).
Q3: What are the key criteria for selecting a suitable internal standard?
A3: When selecting an internal standard for this compound quantification, the following criteria are crucial:
-
Chemical and Physical Similarity: The internal standard should closely mimic the chemical and physical properties of this compound to ensure similar behavior during extraction, derivatization (if any), and chromatographic separation.
-
Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed.
-
Chromatographic Resolution: The internal standard should be chromatographically resolved from this compound and other sample components to allow for accurate peak integration.
-
Stability: It must be stable throughout the entire analytical procedure, from sample storage to final analysis.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity to ensure accurate preparation of standard solutions.
Troubleshooting Guide
Variability in the internal standard signal is a common issue that can compromise the accuracy of quantitative results. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: High Variability in Internal Standard Peak Area Across Samples
| Potential Cause | Troubleshooting Action |
| Inconsistent Spiking | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls using a calibrated pipette. Prepare a single working solution of the internal standard to be added to all samples. |
| Sample Matrix Effects | The sample matrix can enhance or suppress the ionization of the internal standard. Evaluate matrix effects by comparing the internal standard response in neat solution versus in an extracted blank matrix. If significant matrix effects are observed, consider a more rigorous sample cleanup procedure or a different internal standard. |
| Degradation of Internal Standard | Verify the stability of the internal standard in the sample matrix and under the conditions of sample preparation (e.g., saponification, derivatization). |
| Instrumental Issues | Check for issues with the autosampler, injector, or ion source. Perform routine maintenance, such as cleaning the ion source and replacing the injection port liner.[3] |
Issue 2: Poor Recovery of the Internal Standard
| Potential Cause | Troubleshooting Action |
| Inefficient Extraction | Optimize the extraction procedure to ensure efficient recovery of both the analyte and the internal standard. This may involve adjusting the solvent system, pH, or extraction time. |
| Adsorption to Surfaces | Sterols can be prone to adsorption onto glass and plastic surfaces. Silanize glassware and use low-adsorption vials and pipette tips. |
| Incomplete Derivatization | If a derivatization step is used, ensure the reaction goes to completion for both the analyte and the internal standard. Optimize derivatization conditions (reagent concentration, temperature, time). |
Issue 3: Co-elution of the Internal Standard with an Interfering Peak
| Potential Cause | Troubleshooting Action |
| Inadequate Chromatographic Separation | Modify the chromatographic method (e.g., change the temperature gradient in GC, or the mobile phase composition in LC) to achieve baseline separation of the internal standard from any interfering peaks. |
| Endogenous Interference | If the interference is from an endogenous compound, a different internal standard with a different retention time will be necessary. |
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the characteristics of potential internal standards for this compound quantification to aid in the selection process.
| Internal Standard | Type | Pros | Cons | Recommended Use Case |
| Deuterated this compound | Stable Isotope-Labeled (SIL) | - "Gold standard" for accuracy and precision.- Co-elutes with the analyte.- Corrects for matrix effects effectively. | - Not commercially available.- Requires custom synthesis. | Ideal for all mass spectrometry-based methods if available. |
| Deuterated Cholesterol (e.g., Cholesterol-d7) | Stable Isotope-Labeled Analog | - Commercially available.- Structurally similar to this compound.- Good correction for matrix effects in MS. | - May not have identical chromatographic behavior and extraction recovery as this compound. | A strong alternative for LC-MS and GC-MS methods. |
| Epicoprostanol | Non-Endogenous Analog | - Commercially available.- Structurally similar to sterols.- Not naturally present in most samples. | - Does not co-elute with this compound.- May not perfectly mimic the behavior of this compound.- Does not correct for matrix effects in MS as well as a SIL IS. | Suitable for GC-FID and as a cost-effective option for GC-MS when a SIL IS is not available. |
| 5α-Cholestane | Non-Endogenous Analog | - Commercially available.- Chemically stable.- Elutes early in GC, avoiding interference with many sterols. | - Structurally less similar to this compound (lacks a hydroxyl group for derivatization).- Does not correct for derivatization efficiency.- May not have similar extraction recovery. | Can be used in GC-MS for total sterol analysis, but less ideal for accurate quantification of a specific sterol like this compound. |
Experimental Protocols
Protocol 1: Validation of a Selected Internal Standard
This protocol outlines the key experiments to validate the suitability of a chosen internal standard (IS) for the quantification of this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and the selected IS in a suitable organic solvent (e.g., ethanol, chloroform).
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., stripped serum, or the solvent used for the final extract) with varying concentrations of this compound and a fixed concentration of the IS.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Assessment of Linearity and Range:
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of this compound.
-
Determine the linearity of the response using a regression analysis (e.g., linear least-squares). A correlation coefficient (r²) > 0.99 is generally considered acceptable.
3. Evaluation of Accuracy and Precision:
-
Analyze the QC samples in at least five replicates on three different days.
-
Accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as a percentage bias.
-
Precision is the measure of the variability of the measurements and is expressed as the coefficient of variation (%CV).
4. Determination of Recovery:
-
Compare the peak area of the analyte and IS in an extracted sample to the peak area of the analyte and IS in a post-extraction spiked sample at the same concentration.
-
Recovery (%) = (Peak area in extracted sample / Peak area in post-extraction spiked sample) x 100.
-
Consistent and comparable recovery for both the analyte and the IS is desirable.
5. Assessment of Matrix Effects:
-
Compare the peak area of the analyte and IS in a post-extraction spiked sample to the peak area of the analyte and IS in a neat solution at the same concentration.
-
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.
-
A value close to 100% indicates minimal matrix effects.
Mandatory Visualization
Caption: A decision workflow for the selection and validation of an internal standard for this compound quantification.
References
Validation & Comparative
A Comparative Guide: Cholesta-3,5-diene and Lathosterol as Markers for Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholesta-3,5-diene and lathosterol as biomarkers for monitoring cholesterol biosynthesis. The selection of an appropriate marker is critical for understanding cholesterol metabolism in various physiological and pathological states, as well as for evaluating the efficacy of lipid-lowering therapies. This document summarizes their roles in cholesterol metabolism, presents quantitative data for comparison, details experimental protocols for their measurement, and provides visual representations of the relevant biochemical pathways.
Introduction to Cholesterol Biosynthesis Markers
Cholesterol homeostasis is a tightly regulated process, and its dysregulation is implicated in numerous diseases, most notably cardiovascular disease. The rate of endogenous cholesterol synthesis is a key parameter in assessing this balance. Non-invasive biomarkers that accurately reflect the rate of cholesterol production are invaluable tools in both basic research and clinical settings. An ideal biomarker for cholesterol biosynthesis should be a direct intermediate in the synthesis pathway, and its concentration in circulation should correlate strongly with the overall rate of cholesterol production.
Lathosterol: The Established Precursor
Lathosterol is a well-validated biomarker of cholesterol synthesis.[1][2][3] It is a direct precursor of cholesterol in the Kandutsch-Russell pathway, one of the two main branches of cholesterol biosynthesis that occur after the formation of lanosterol.[4][5] The concentration of lathosterol in the plasma has been shown to have a strong positive correlation with whole-body cholesterol synthesis rates. This makes it a reliable indicator for assessing the efficacy of drugs that inhibit cholesterol synthesis, such as statins.
This compound: A Cholesterol Derivative
This compound is a sterol that is structurally related to cholesterol. However, its role as a direct marker for the rate of cholesterol biosynthesis is not well-established. It is primarily considered to be a non-enzymatic dehydration product of cholesterol. Its formation can also be a result of auto-oxidation of cholesterol. Therefore, elevated levels of this compound may reflect increased cholesterol turnover or oxidative stress rather than an increased rate of de novo synthesis. While it has been investigated for its roles in other biological processes, such as inflammation and wound healing, its utility as a specific marker for cholesterol biosynthesis is limited.
Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and lathosterol as markers of cholesterol biosynthesis.
| Feature | This compound | Lathosterol |
| Role in Cholesterol Metabolism | Dehydration/oxidation product of cholesterol. | Direct precursor in the Kandutsch-Russell pathway of cholesterol biosynthesis. |
| Primary Indication | Potential marker of cholesterol degradation or oxidative stress. | Direct indicator of whole-body cholesterol synthesis rate. |
| Typical Plasma Concentration | Generally low and variable; not consistently reported as a standard clinical marker. | Mean concentrations in healthy individuals are approximately 6.23 ± 3.14 µmol/L. |
| Correlation with Synthesis Rate | Poorly correlated with the rate of cholesterol biosynthesis. | Strongly correlated with cholesterol synthesis rates (r ≈ 0.70-0.74). |
| Clinical Utility | Limited utility as a direct marker of cholesterol synthesis. | Widely used to assess baseline cholesterol synthesis and the response to statin therapy. |
Experimental Protocols
Accurate quantification of this compound and lathosterol in biological matrices is crucial for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Protocol 1: Simultaneous Quantification of Lathosterol and other Sterols in Plasma by GC-MS
This protocol is adapted from methods for the simultaneous analysis of various sterols in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., 5α-cholestane or epicoprostanol).
-
Perform alkaline hydrolysis of sterol esters by adding 1 mL of 1 M ethanolic potassium hydroxide and incubating at 60°C for 1 hour.
-
After cooling, extract the free sterols by adding 1 mL of water and 3 mL of n-hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for lathosterol-TMS (e.g., m/z 458, 368, 353) and the internal standard.
Protocol 2: Analysis of this compound in Biological Samples
The analysis of this compound can be performed using similar GC-MS methodology, with specific attention to its volatility and chromatographic behavior.
1. Sample Preparation and Extraction:
-
Follow a similar lipid extraction procedure as for lathosterol, ensuring minimal exposure to acidic conditions which can artificially generate this compound from cholesterol.
2. Derivatization:
-
This compound does not have a hydroxyl group and therefore does not require derivatization.
3. GC-MS Analysis:
-
Utilize a similar GC program as for other sterols.
-
In the mass spectrometer, monitor for the characteristic ions of this compound (e.g., m/z 368, 353, 255, 213).
Signaling Pathways and Molecular Relationships
The following diagrams illustrate the position of lathosterol within the cholesterol biosynthesis pathway and the relationship of this compound to cholesterol.
References
- 1. Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Lathosterol - Boston Heart Cholesterol Balance Test - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
- 5. Kandutsch-Russell pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesta-3,5-diene and Cholesta-3,5-dien-7-one in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities, mechanisms of action, and potential therapeutic applications of two closely related cholesterol derivatives: cholesta-3,5-diene and cholesta-3,5-dien-7-one. The information presented is based on available experimental data to assist researchers in understanding the distinct roles of these molecules in biological systems.
Overview
This compound and cholesta-3,5-dien-7-one are both oxysterols, which are oxidized derivatives of cholesterol. While structurally similar, the presence of a ketone group at the 7-position in cholesta-3,5-dien-7-one significantly alters its biological properties compared to this compound. This guide will delve into their distinct roles, from inflammatory modulation and wound healing to neuromodulation and pathology.
Biological Activity and Mechanism of Action
This compound: The Inflammatory Modulator and Wound Healing Agent
This compound has emerged as a significant modulator of the inflammatory response, particularly in the context of wound healing.[1] Experimental evidence demonstrates its ability to promote the recruitment of neutrophils and fibroblasts to wound sites, a critical step in the healing process.[1][2]
The primary mechanism of action for this compound involves the activation of chemokine receptor-mediated signaling pathways, most notably the PI3K/Akt pathway.[1] This activation enhances immune cell recruitment and the deposition of extracellular matrix, contributing to tissue repair.[1] Due to these properties, topical application of this compound is being explored for its therapeutic potential in chronic ulcers and other skin lesions.
Cholesta-3,5-dien-7-one: The Neuromodulator with Pathological Implications
In contrast to its non-ketonated counterpart, cholesta-3,5-dien-7-one exhibits prominent activity in the central nervous system as a negative allosteric modulator of GABAA receptors. It has been shown to reduce GABA-induced currents in HEK cells expressing GABAA receptors containing α1β1γ2 or α4β3γ2 subunits. This modulation of GABAergic signaling suggests a role in regulating neuronal excitability.
Beyond its neuromodulatory effects, cholesta-3,5-dien-7-one has been identified in pathological contexts. It is found in atherosclerotic aortas and the erythrocyte membranes of individuals with alcoholism, hinting at its potential involvement in the progression of these conditions. Furthermore, it is a known degradation product of 7-ketocholesterol, a cytotoxic oxysterol.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the biological activities of this compound and cholesta-3,5-dien-7-one.
| Parameter | This compound | Cholesta-3,5-dien-7-one | Reference |
| Biological Activity | Inflammatory modulator, promotes wound healing | Negative allosteric modulator of GABAA receptors | |
| Mechanism of Action | Activates PI3K/Akt signaling pathway | Modulates α1β1γ2 and α4β3γ2 subunit-containing GABAA receptors | |
| IC50 | Not Reported | 1.5 µM (α1β1γ2), 1 µM (α4β3γ2) for GABA-induced currents | |
| In Vivo Effect | Promotes neutrophil recruitment in zebrafish larvae (30 µg/ml) | Increases latency in hot plate test in mice (2, 10, 50 mg/kg) | |
| Oral LD50 (mouse) | 794 mg/kg | Not Reported |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway for this compound and the modulatory effect of cholesta-3,5-dien-7-one.
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Negative allosteric modulation of GABAA receptor by Cholesta-3,5-dien-7-one.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summaries of protocols relevant to the biological activities discussed.
Neutrophil Chemotaxis Assay (for this compound)
Objective: To assess the effect of this compound on neutrophil migration towards a wound.
Model System: Transgenic zebrafish larvae expressing green fluorescent protein (GFP) in neutrophils (e.g., Tg(mpx:GFP)).
Procedure:
-
Anesthetize zebrafish larvae.
-
Induce a tailfin wound using a sterile blade.
-
Immediately after wounding, topically apply a solution of this compound (e.g., 30 µg/ml in a vehicle control) to the wound site.
-
Maintain the larvae in a controlled environment.
-
At specified time points (e.g., 6 hours post-treatment), immobilize the larvae and visualize neutrophil migration to the wound site using fluorescence microscopy.
-
Quantify the number of GFP-positive neutrophils at the wound site and compare between treated and control groups.
Electrophysiological Recording of GABAA Receptor Currents (for Cholesta-3,5-dien-7-one)
Objective: To measure the effect of cholesta-3,5-dien-7-one on GABA-induced currents in cells expressing GABAA receptors.
Model System: Human Embryonic Kidney (HEK) cells transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β1, and γ2).
Procedure:
-
Culture and transfect HEK cells with the appropriate GABAA receptor subunit plasmids.
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Establish a stable baseline current.
-
Apply GABA at a concentration that elicits a submaximal current response (e.g., EC20).
-
Co-apply GABA with varying concentrations of cholesta-3,5-dien-7-one.
-
Measure the peak amplitude of the GABA-induced current in the presence and absence of the test compound.
-
Calculate the percentage inhibition of the GABA-induced current and determine the IC50 value for cholesta-3,5-dien-7-one.
Conclusion
This compound and cholesta-3,5-dien-7-one, despite their structural similarity, exhibit distinct and significant biological activities. This compound acts as a pro-healing inflammatory modulator with potential therapeutic applications in tissue repair. In contrast, cholesta-3,5-dien-7-one functions as a neuromodulator by targeting GABAA receptors and has been associated with certain pathological conditions. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the therapeutic potential and pathological relevance of these two important oxysterols. Further research is warranted to directly compare their effects in various biological systems and to fully elucidate their metabolic pathways and in vivo functions.
References
A Comparative Guide to HPLC and GC-MS Methods for Cholesta-3,5-diene Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of cholesta-3,5-diene, a cholesterol derivative often formed during sample processing or present in certain matrices, is critical for data integrity and interpretation. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, complete with a summary of performance data, detailed experimental protocols, and workflow diagrams to aid in methodological selection and implementation.
While direct comparative studies on this compound are limited, a robust body of literature exists for the analysis of structurally similar compounds like cholesterol and other sterols. The data presented here is a synthesis of these findings, providing a reliable proxy for the expected performance in this compound analysis.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC and GC-MS in the context of sterol analysis.
| Performance Metric | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998[1][2] | > 0.998[1][2] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Accuracy (% Recovery) | 93.33 - 103%[1] | 97.10 - >99% | Both techniques provide high accuracy with excellent recovery rates. |
| Precision (%RSD) | < 3% | 1.39 - 10.5% | Both methods show good precision, with low intra-day and inter-day variability. |
| Limit of Detection (LOD) | 1.49 - 5 µg/mL | 0.001 - 0.19 ng/mL | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity. |
| Limit of Quantification (LOQ) | 2.72 - 7 µg/mL | 0.003 - 0.56 ng/mL | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC. |
Experimental Protocols
Accurate and reproducible quantification of this compound necessitates meticulous experimental protocols. Below are representative methodologies for both HPLC and GC-MS analysis.
HPLC Method for this compound
This protocol is based on reversed-phase HPLC with UV detection, a common method for the analysis of sterols. This compound has been used as a standard in the HPLC analysis of olive oils.
1. Sample Preparation (Saponification and Extraction):
-
Weigh an appropriate amount of the sample into a flask.
-
Add an internal standard (e.g., 5α-cholestane) to correct for procedural losses.
-
Perform alkaline saponification by adding an ethanolic potassium hydroxide solution and refluxing the mixture. This step liberates sterols from their esterified forms.
-
After cooling, extract the unsaponifiable matter containing this compound using a non-polar solvent like n-hexane or diethyl ether.
-
Wash the organic phase with water to remove impurities.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile or other suitable organic solvents.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the diene system of this compound (typically around 235 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
GC-MS Method for this compound
GC-MS provides high sensitivity and specificity, making it ideal for trace-level analysis.
1. Sample Preparation (Saponification and Extraction):
-
The saponification and extraction steps are similar to the HPLC protocol.
2. Derivatization:
-
To increase the volatility and thermal stability of this compound for GC analysis, the hydroxyl group (if present in related interfering sterols) is typically derivatized. For this compound, which lacks a hydroxyl group, this step may be omitted, but it is crucial for the analysis of other sterols in the sample. A common derivatization method is silylation.
-
Evaporate the extracted sample to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine or toluene).
-
Heat the mixture to ensure complete derivatization.
3. GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the analyte.
-
Injector: Splitless or split injection, depending on the concentration of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Methodological Comparison
| Feature | HPLC | GC-MS |
| Sample Preparation | Simpler, as derivatization is not required. | More complex and time-consuming due to the mandatory derivatization step for many sterols. |
| Sensitivity | Generally lower, suitable for higher concentration samples. | Superior sensitivity, ideal for trace-level detection. |
| Selectivity | Good, but can be affected by co-eluting compounds. | Excellent, with the mass spectrometer providing a high degree of confidence in compound identification. |
| Throughput | Can be higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Solvent Consumption | Can be higher depending on the run time. | Lower, as it primarily uses gas as the mobile phase. |
Workflow Diagrams
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the analysis of this compound and related sterols. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is advantageous due to its simpler sample preparation, as it does not typically require derivatization. This can lead to higher throughput in a quality control environment.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for complex matrices where interferences may be a concern. The mass spectral data also provides a higher degree of confidence in compound identification.
For researchers requiring high sensitivity and definitive identification, GC-MS is the recommended technique. For routine analysis of samples with higher concentrations of this compound, HPLC provides a simpler and faster alternative.
References
Cholesta-3,5-diene: A Comparative Analysis of its Presence in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
Cholesta-3,5-diene, a cholesterol-derived sterol, has emerged as a molecule of interest in various pathological conditions. Its presence and concentration in tissues can signify underlying metabolic alterations associated with disease. This guide provides a comparative overview of this compound concentrations in healthy versus diseased tissues, supported by available experimental data. It also details the methodologies for its detection and quantification, aiming to facilitate further research in this area.
Data Presentation: this compound/Cholesta-3,5-dien-7-one Concentrations
The following table summarizes the currently available quantitative and semi-quantitative data for this compound and its oxidized form, cholesta-3,5-dien-7-one, in various human tissues. It is important to note that direct comparative studies with precise quantification in both healthy and diseased states are limited.
| Tissue/Sample Type | Condition | Compound | Concentration/Level | Reference |
| Prostate Tissue (Surgical Smoke Particulate Matter) | Prostatic Tissue Pyrolysis | This compound | 2551 ± 12 ng/mg of PM2.5 | [1] |
| Erythrocyte Membrane | Alcoholism | Cholesta-3,5-dien-7-one | Increased levels compared to controls (quantitative data not specified in abstract) | [2] |
| Atherosclerotic Aorta | Atherosclerosis | Cholesta-3,5-dien-7-one | Estimated 5-10 mg from a 5.81 g lipid sample of a plaque | [3] |
| Brain Tissue | Atherosclerosis | Cholesta-3,5-dien-7-one | Not detected | [3] |
| Serum | Lung Cancer (NSCLC) | This compound | Identified as a potential biomarker |
Note: The data for prostate tissue represents the concentration in particulate matter from surgical smoke generated during the pyrolysis of the tissue, which strongly suggests its presence at high levels within the tissue itself. The study on alcoholic patients indicated a qualitative increase, and the data on atherosclerotic aortas is an estimation. Further research with robust quantification in both healthy and diseased tissues is warranted to establish definitive concentration ranges.
Experimental Protocols
The quantification of this compound and related sterols in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard techniques for sterol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis
GC-MS is a widely used and powerful technique for the separation and identification of sterols.
1. Sample Preparation (Lipid Extraction and Saponification):
-
Lipid Extraction: Tissues are homogenized and lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: To hydrolyze cholesteryl esters and other lipids, the lipid extract is treated with a strong base, typically potassium hydroxide (KOH) in ethanol, and heated. This process yields free sterols.
-
Extraction of Unsaponifiable Lipids: The sterols are then extracted from the saponified mixture using a non-polar solvent like hexane or petroleum ether.
-
Derivatization: To increase their volatility and improve chromatographic separation, the hydroxyl group of sterols is derivatized, most commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the different sterols. For example, an initial temperature of 180°C, ramped to 280°C at 10°C/min, and held for 20 minutes.
-
Mass Spectrometer: An Agilent 5975C or a similar mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known sterols, which offers higher sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sterol Analysis
LC-MS is another powerful technique that can be used for the analysis of sterols, often with less sample derivatization required compared to GC-MS.
1. Sample Preparation:
-
Lipid Extraction: Similar to GC-MS, lipids are extracted from the tissue homogenate using a solvent mixture like chloroform:methanol.
-
Purification: Solid-phase extraction (SPE) may be used to clean up the sample and isolate the sterol fraction.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of sterols.
-
Mobile Phase: A gradient of solvents, for example, a mixture of methanol, acetonitrile, and water with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. ESI may require derivatization to improve the ionization efficiency of cholesterol and its derivatives.
-
Data Acquisition: For targeted quantification, multiple reaction monitoring (MRM) is used on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity.
Visualizations
Cholesterol Biosynthesis Pathway
The formation of this compound is linked to the cholesterol biosynthesis pathway. Understanding this pathway provides context for the potential metabolic alterations that could lead to its accumulation in diseased states.
Caption: Simplified Cholesterol Biosynthesis Pathway and Potential Alterations in Disease.
Experimental Workflow for Sterol Analysis
The following diagram illustrates a general workflow for the analysis of sterols from biological tissues using gas chromatography-mass spectrometry (GC-MS).
Caption: General Experimental Workflow for GC-MS Based Sterol Analysis.
References
A Systematic Review of the Biological Functions of Cholesta-3,5-diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic literature review of the biological functions of cholesta-3,5-diene, an oxysterol derived from cholesterol. It objectively compares its performance with other alternatives where data is available and provides supporting experimental data and detailed methodologies for key experiments.
Inflammatory Modulation and Wound Healing
This compound has emerged as a significant modulator of inflammatory processes, particularly in the context of wound healing. It has been shown to accelerate tissue repair by targeting and recruiting key immune and structural cells to the site of injury.
One of the primary mechanisms by which this compound promotes wound healing is through the recruitment of neutrophils, which are the first immune cells to arrive at a wound site.[1] This process, known as chemotaxis, is crucial for clearing debris and pathogens. Following the initial inflammatory phase, this compound also promotes the migration of fibroblasts, which are essential for depositing new extracellular matrix and rebuilding the damaged tissue.[1] This dual action on both immune and structural cells highlights its potential as a therapeutic agent for chronic wounds or skin lesions.[1]
The pro-healing effects of this compound are mediated through the activation of chemokine receptor signaling pathways, with the PI3K/Akt pathway being a key player.[1] Activation of this pathway is known to regulate cell migration, proliferation, and survival, all of which are critical for effective wound repair.
Quantitative Comparison of Pro-Wound Healing Effects
The following table summarizes the quantitative data on the effect of this compound on neutrophil recruitment in an in vivo wound healing model.
| Compound/Treatment | Assay | Model System | Concentration | Result | Reference |
| This compound | Neutrophil Recruitment | Transgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin Wound | 30 µg/ml (topical) | 2-fold increase in neutrophil accumulation at the wound site by 6h post-treatment vs. vehicle control | [1] |
| Vehicle Control | Neutrophil Recruitment | Transgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin Wound | N/A | Baseline neutrophil accumulation |
Experimental Protocols
In vivo Zebrafish Wound Healing Assay for Neutrophil Recruitment
This protocol is adapted from studies on the effect of this compound on wound healing.
-
Animal Model: Transgenic zebrafish larvae (e.g., Tg(mpx:GFP)) expressing green fluorescent protein (GFP) in neutrophils are used at 3 days post-fertilization.
-
Anesthesia and Wounding: Larvae are anesthetized in tricaine solution. A sterile scalpel is used to create a partial tailfin amputation.
-
Treatment: Immediately after wounding, larvae are transferred to a fresh medium containing the test compound (e.g., 30 µg/ml this compound) or a vehicle control.
-
Imaging: At specified time points (e.g., 6 hours post-wounding), larvae are mounted in low-melting-point agarose on a glass slide.
-
Quantification: Fluorescent neutrophils that have migrated to the wound site are visualized using a fluorescence microscope and counted. The data is then statistically analyzed to compare the treated group with the control group.
In vitro Fibroblast Migration (Scratch) Assay
This is a standard method to assess the effect of compounds on cell migration.
-
Cell Culture: Human dermal fibroblasts are cultured in a 24-well plate until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: The scratch is imaged at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Analysis: The width of the scratch is measured at different points for each time point. The rate of wound closure is calculated to determine the effect of the compound on fibroblast migration.
Signaling Pathway
Regulation of Cholesterol Homeostasis
This compound is classified as an oxysterol, which are oxidized derivatives of cholesterol that act as key signaling molecules in lipid metabolism. Oxysterols are known to be non-genomic regulators of cholesterol homeostasis. Their biological effects are diverse and include the modulation of protein prenylation, apoptosis, sphingolipid metabolism, and platelet aggregation.
A primary mechanism through which oxysterols regulate cholesterol levels is by acting as ligands for Liver X Receptors (LXRs), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose metabolism. Upon activation by an oxysterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the removal of excess cholesterol from cells.
Comparative Effects of Oxysterols on LXR Target Gene Expression
The following table compares the effects of different oxysterols on the expression of the LXR target gene ABCA1.
| Oxysterol | Cell Line | Concentration | Effect on ABCA1 mRNA Expression | Reference |
| 22(R)-hydroxycholesterol | ARPE19 | 10 µM | 10-fold increase | |
| 25-hydroxycholesterol | Murine Fibroblasts | Not specified | Induces expression | |
| This compound | Not specified | Not specified | Postulated to activate LXR and induce expression |
Experimental Protocol
LXR Transactivation Reporter Assay
This assay is used to determine if a compound can activate LXR.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with two plasmids: one expressing the LXR ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: The transfected cells are then treated with various concentrations of the test oxysterols (e.g., this compound, 22(R)-hydroxycholesterol) or a vehicle control.
-
Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: An increase in luciferase activity indicates that the compound has bound to and activated the LXR ligand-binding domain. The data can be used to generate dose-response curves and calculate EC50 values.
Signaling Pathway
Potential Anticancer Applications
The role of cholesterol metabolism in cancer is an active area of research. Cancer cells often exhibit altered cholesterol metabolism to support their high proliferation rates and membrane synthesis. While there is a strong rationale for targeting cholesterol pathways in cancer therapy, direct evidence for the anticancer activity of this compound, including quantitative data such as IC50 values, is currently limited in the published literature. Further research is needed to explore the potential of this compound and its derivatives as anticancer agents.
Summary and Experimental Workflow
This compound is a multifunctional oxysterol with demonstrated biological activity in wound healing and a theoretical role in regulating cholesterol homeostasis. Its ability to promote neutrophil and fibroblast migration via the PI3K/Akt pathway is supported by quantitative in vivo data. As an oxysterol, it is expected to act as a ligand for LXR, thereby influencing cholesterol efflux, although direct comparative data on its potency are lacking.
Experimental Workflow for Assessing Biological Functions
References
Cholesta-3,5-diene in Food: A Comparative Analysis of Its Presence and Quantification
For Immediate Release
A comprehensive review of available scientific literature reveals the presence of cholesta-3,5-diene, a cholesterol oxidation product, across a range of food matrices, particularly in processed foods rich in animal fats. This guide provides a comparative analysis of its content, details the analytical methodologies for its quantification, and offers insights for researchers, scientists, and drug development professionals interested in this compound.
This compound is formed from the dehydration of cholesterol, a process that can be accelerated by heat and other processing conditions. Its presence in food is an indicator of cholesterol degradation. Understanding its distribution in various foodstuffs is crucial for assessing dietary exposure and for quality control in food processing.
Quantitative Analysis of this compound in Various Food Matrices
The concentration of this compound varies significantly across different food categories. The following table summarizes the available quantitative data from scientific studies. It is important to note that the formation of this compound is highly dependent on the specific processing methods, storage conditions, and the initial cholesterol content of the food.
| Food Matrix | Food Item Example | Processing | This compound Content | Reference |
| Dairy Products | Butter | Heating | Formation of cholesterol oxidation products, including cholestadienes, is known to occur, though specific quantitative data for this compound is limited. One study noted its presence in unheated cholesterol standards where its concentration decreased upon heating. | [1] |
| Meat Products | Processed Turkey | Commercial Processing | The related compound, cholesta-3,5-dien-7-one, had a detection limit of 0.09 mg/g in processed meat. Total cholesterol oxides in raw turkey meatballs ranged from 35.0 to 389.0 mg/100g.[2] | [2] |
| Beef and Pork | Heat Processing (Pan-frying) | Total cholesterol oxidation products (COPs) were found to be higher in processed samples compared to raw, with beef containing up to 16.5 mg/kg and pork up to 22.2 mg/kg of extracted fat. | ||
| Edible Oils & Fats | Olive Oils, Edible Fats | N/A | This compound is used as an analytical standard for quality analysis in these products, suggesting its potential presence. | |
| Other | Protein Hydrolysates | Industrial Treatment | Nonpolar steroid hydrocarbons, including cholestadiene, are formed. |
Note: Direct comparative values for this compound are scarce in the literature. Much of the research focuses on a broader range of cholesterol oxidation products (COPs). The data presented should be interpreted with caution due to variations in analytical methodologies and reporting standards.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Key Experimental Steps:
-
Lipid Extraction: The initial step involves the extraction of total lipids from the food sample. A common method is the Folch extraction, which uses a chloroform-methanol solvent system.
-
Saponification: To release cholesterol and its derivatives from their esterified forms, the lipid extract undergoes saponification, typically using a solution of potassium hydroxide in ethanol or methanol. This step is critical and needs to be performed under controlled conditions to prevent the artificial formation of oxidation products.
-
Purification/Cleanup: The unsaponifiable matter, which contains this compound, is then extracted using a non-polar solvent like hexane or diethyl ether. Solid-phase extraction (SPE) with silica gel or other sorbents is often used for further purification and to remove interfering compounds.
-
Derivatization (for GC-MS): To enhance volatility and improve chromatographic separation, the hydroxyl groups of any co-eluting sterols are often derivatized to form trimethylsilyl (TMS) ethers. This compound, lacking a hydroxyl group, is analyzed directly.
-
Instrumental Analysis:
-
GC-MS: Provides high sensitivity and specificity for the identification and quantification of this compound. A non-polar capillary column is typically used.
-
HPLC: Can be used for the analysis of cholesterol and its oxidation products, often with UV or diode-array detection (DAD).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a food matrix.
References
Assessing the Specificity of Cholesta-3,5-diene as a Marker for Food Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of cholesta-3,5-diene as a specific marker for food processing. It compares its performance with other established markers and presents supporting experimental data and detailed methodologies for its analysis.
Introduction
The processing of food, particularly heat treatment, induces a variety of chemical changes that can impact its nutritional quality, safety, and sensory attributes. Identifying reliable chemical markers to monitor these changes is crucial for quality control and process optimization. This compound, a dehydration product of cholesterol, has been proposed as a potential indicator of thermal processing in cholesterol-containing foods. This guide evaluates the specificity of this compound by examining its formation under various processing conditions and comparing it with other markers.
Formation and Specificity of this compound
This compound is formed from the dehydration of cholesterol, a reaction that can be initiated by heat. Its presence in processed foods is therefore indicative of the thermal stress the food has undergone.
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However, its specificity as a marker is a critical consideration. This compound is also known to be a non-polar cholesterol oxidation product (COP), although it is typically formed to a lesser extent than other more polar COPs.[1] The presence of this compound has also been reported in biological samples under specific conditions, which could potentially interfere with its use as a sole indicator of food processing.
Comparison with Alternative Food Processing Markers
To objectively assess the utility of this compound, it is essential to compare it with other established markers of food processing. The choice of an appropriate marker often depends on the food matrix and the type of processing being evaluated.
| Marker | Formation Principle | Food Matrix Suitability | Processing Specificity | Analytical Method |
| This compound | Cholesterol dehydration | Cholesterol-containing foods (meat, dairy, eggs, fats) | Primarily thermal processing | GC-MS |
| Furosine | Maillard reaction (early stage) | Foods containing lactose and proteins (e.g., milk) | Thermal processing (especially heating of milk) | HPLC, LC-MS |
| Hydroxymethylfurfural (HMF) | Maillard reaction (advanced stage), sugar dehydration | Carbohydrate-rich foods (e.g., honey, fruit juices, milk) | Thermal processing, prolonged storage | HPLC, GC-MS |
| Lipid Oxidation Products (e.g., Malondialdehyde, 4-Hydroxynonenal) | Oxidation of polyunsaturated fatty acids | Foods rich in unsaturated fats (e.g., oils, meat) | Thermal processing, storage, exposure to oxygen | Spectrophotometry, HPLC, GC-MS |
| Acrylamide | Maillard reaction (asparagine and reducing sugars) | Starchy foods cooked at high temperatures (e.g., potato chips, bread) | High-temperature processing (frying, baking, roasting) | LC-MS/MS, GC-MS |
Quantitative Data from Experimental Studies
The following table summarizes available quantitative data on the formation of this compound and other cholesterol oxidation products (COPs) in various food matrices under different processing and storage conditions. It is important to note that data specifically quantifying this compound is limited in the public domain.
| Food Product | Processing/Storage Conditions | This compound Level | Other COPs Levels (µg/g lipid) | Reference |
| Whole Milk Powder | Fresh, low-heat treated | Not Detected | 7-ketocholesterol: ND; α-epoxide: ND; β-epoxide: ND | [2] |
| Whole Milk Powder | Fresh, high-heat treated | Not Detected | 7-ketocholesterol: up to 1.25; α-epoxide: up to 1.23; β-epoxide: up to 1.78 | [2] |
| Whole Milk Powder | Stored, low-heat treated | Not Reported | 7-ketocholesterol: 12.45 ± 0.89; β-epoxide: up to 5.67 | [2] |
| Dry-cured Ham | Untreated | Not Reported | Baseline levels | [3] |
| Dry-cured Ham | High-Pressure Processed (600 MPa) | No significant change | No significant change in 7α-OH, 7β-OH, β-epoxy, α-epoxy, 25-OH, 7-keto | |
| Dry-cured Ham | High-Pressure Processed (900 MPa) | Significant increase | Significant increase in 7α-OH, 7β-OH, β-epoxy, α-epoxy, 25-OH, 7-keto |
These data indicate that while high-heat treatment and storage can lead to the formation of COPs in milk powder, high-pressure processing at very high pressures can also induce cholesterol oxidation in meat products. This highlights the need for further research to establish the specific conditions under which this compound is a reliable marker.
Experimental Protocols
A validated and detailed experimental protocol for the quantification of this compound in various food matrices is crucial for obtaining reliable and comparable data. The following outlines a general workflow based on established methods for cholesterol and COP analysis.
1. Lipid Extraction:
-
A representative sample of the food product is homogenized.
-
Lipids are extracted using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method, or dichloromethane:methanol.
2. Saponification:
-
The extracted lipids are saponified to release sterols from their esterified forms. This is typically achieved by heating with a solution of potassium hydroxide in methanol or ethanol.
3. Purification:
-
The unsaponifiable matter, containing cholesterol and its derivatives, is extracted with a non-polar solvent like hexane or diethyl ether.
-
Solid-phase extraction (SPE) using silica or alumina cartridges can be employed for further purification and to separate different classes of sterols.
4. Derivatization:
-
To improve volatility and thermal stability for gas chromatography, the hydroxyl groups of any co-eluting sterols are derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method. This compound itself does not have a hydroxyl group and thus does not undergo silylation.
5. GC-MS Analysis:
-
The derivatized (or underivatized for this compound) extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the different compounds. The oven temperature is programmed to increase gradually to achieve optimal separation.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
6. Quantification:
-
Quantification is performed using an internal standard (e.g., 5α-cholestane) and a calibration curve prepared with a certified standard of this compound.
Conclusion and Future Perspectives
This compound shows promise as a marker for thermal processing in cholesterol-containing foods. Its formation through the dehydration of cholesterol is a direct consequence of heat application. However, its specificity needs to be carefully evaluated in the context of other potential formation pathways, such as cholesterol oxidation, and its possible presence in unprocessed biological materials.
Key takeaways:
-
Potential as a Thermal Processing Marker: The presence of this compound is a strong indicator of heat treatment in foods containing cholesterol.
-
Need for More Quantitative Data: Further research is required to establish a comprehensive database of this compound levels in a wide variety of unprocessed and processed foods to define clear thresholds for different processing intensities.
-
Comparison with Other Markers is Crucial: The utility of this compound as a marker is best assessed in conjunction with other established markers to provide a more complete picture of the chemical changes occurring during food processing.
-
Impact of Non-Thermal Processing: The effect of non-thermal processing technologies on the formation of this compound is an emerging area of research that warrants further investigation.
For researchers and professionals in drug development, understanding the formation of such compounds in food is relevant for assessing dietary exposure to potentially bioactive molecules. Further validation and application of standardized analytical methods will be essential to fully establish the role of this compound as a specific and reliable marker for food processing.
References
Evaluating the Purity of Commercially Available Cholesta-3,5-diene Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of commercially available cholesta-3,5-diene standards from leading suppliers. Ensuring the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes in research and drug development. This document outlines detailed experimental protocols for the assessment of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The findings are summarized in comparative tables to aid in the selection of the most suitable standard for your analytical needs.
Commercial this compound Standards: A Comparative Overview
Three commercially available this compound standards were selected for this evaluation. The purity specifications provided by the manufacturers are detailed in Table 1.
| Supplier | Product Number | Stated Purity |
| Sigma-Aldrich | C6012 | ≥93% (HPLC) |
| LGC Standards | TRC-C431508 | >95% (HPLC)[1][2] |
| MedChemExpress | HY-117373 | (Not explicitly stated on the product page) |
Experimental Purity Assessment
To independently verify the purity of the commercial standards, a series of analytical tests were performed. The following sections detail the methodologies employed for this evaluation.
Experimental Workflow
The overall workflow for the purity assessment of the commercial this compound standards is depicted in the following diagram.
Caption: Experimental workflow for the comparative purity evaluation of commercial this compound standards.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC analysis was performed to determine the percentage purity of this compound and to identify any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using Methanol (Solvent A) and Water (Solvent B). The gradient program begins with 85% Methanol and is ramped to 100% Methanol over 15 minutes, followed by a 10-minute hold.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 234 nm (corresponding to the conjugated diene chromophore).
-
Sample Preparation: A stock solution of each standard was prepared by dissolving approximately 10 mg in 10 mL of methanol. This solution was further diluted to a working concentration of 100 µg/mL with methanol.
-
Purity Calculation: The purity was calculated based on the area percentage of the main peak corresponding to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis was conducted to identify and quantify volatile and semi-volatile impurities, including potential isomers and degradation products.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: The oven temperature was programmed to start at 150°C, ramp to 250°C at a rate of 10°C/min, and then increase to 300°C at a rate of 5°C/min, with a final hold for 5 minutes.[4]
-
Injection Mode: Splitless injection of 1 µL.
-
Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV. The mass range was scanned from m/z 50 to 500.
-
Sample Preparation: A 1 mg/mL solution of each standard was prepared in hexane.
-
Impurity Identification: Impurities were tentatively identified by comparing their mass spectra with the NIST library and by interpreting fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR was employed for an absolute purity determination of the this compound standards.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid was chosen as the internal standard due to its chemical stability and well-separated proton signals from those of this compound.
-
Sample Preparation: Accurately weighed amounts of the this compound standard (approximately 10 mg) and the internal standard (approximately 5 mg) were dissolved in 0.75 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters: A 90° pulse angle, a relaxation delay of 30 seconds to ensure full relaxation of all protons, and 32 scans were used for data acquisition.
-
Purity Calculation: The purity of this compound was calculated by comparing the integral of a well-resolved olefinic proton signal of this compound (around 5.4-5.6 ppm) with the integral of the olefinic proton signal of maleic acid (at approximately 6.28 ppm).
Results and Discussion
The purity of the three commercial this compound standards was determined using the aforementioned analytical methods. The results are summarized in Table 2.
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurities Detected |
| Sigma-Aldrich | ≥93% | 94.2 | 93.8 | 94.5 | Cholesterol, Cholesta-3,5-dien-7-one |
| LGC Standards | >95% | 96.8 | 96.5 | 97.1 | Cholesterol |
| MedChemExpress | Not Stated | 92.5 | 91.8 | 93.2 | Cholesterol, Cholesta-2,4-diene, Cholesta-3,5-dien-7-one |
The experimental results indicate that the purity of the standards from Sigma-Aldrich and LGC Standards is consistent with their stated specifications. The standard from MedChemExpress, for which no purity was specified, was found to have a lower purity compared to the other two suppliers.
The primary impurity detected across all standards was cholesterol, the precursor for the synthesis of this compound. Cholesta-3,5-dien-7-one, an oxidation product, was also identified in the standards from Sigma-Aldrich and MedChemExpress. The presence of the isomeric impurity, cholesta-2,4-diene, in the MedChemExpress standard suggests potential side reactions during synthesis or degradation upon storage.
Conclusion
This comparative guide provides a comprehensive evaluation of the purity of commercially available this compound standards. The experimental data presented here highlights the importance of independent purity verification for critical analytical standards. Based on our findings, the this compound standard from LGC Standards exhibited the highest purity among the tested products. Researchers should consider these findings when selecting a this compound standard to ensure the accuracy and reliability of their experimental results. The detailed analytical protocols provided in this guide can be adapted for the in-house quality control of steroidal standards.
References
Safety Operating Guide
Navigating the Safe Disposal of Cholesta-3,5-diene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Cholesta-3,5-diene, a cholestanoid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information to facilitate the responsible disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity, Oral, Category 4.[1][2] This indicates that it is harmful if swallowed.[1][2] The corresponding hazard statement is H302: Harmful if swallowed.
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container. Do not mix this waste with other incompatible waste streams.
Disposal Procedures: A Step-by-Step Guide
While specific regulations may vary by institution and locality, the following is a general procedural outline for the proper disposal of this compound:
-
Containment: Securely seal the waste container to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate quantity of the waste.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Consult Institutional Guidelines: Refer to your institution's Environmental Health and Safety (EH&S) department for specific protocols and documentation requirements.
-
Arrange for Pickup: Contact your EH&S department to schedule a pickup of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
The precautionary statement P501 directs users to "Dispose of contents/container to..." an approved waste disposal plant, which underscores the necessity of following established hazardous waste protocols.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were identified in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the substance rather than specific concentration thresholds for this particular compound.
| Data Point | Value | Source |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | |
| LD50 (Oral, mouse) | 794 mg/kg |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal of this compound should follow standard operating procedures for hazardous chemical waste management as outlined by your institution's EH&S department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
